2-Phenoxy-1,3,5-triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-phenoxy-1,3,5-triazine |
InChI |
InChI=1S/C9H7N3O/c1-2-4-8(5-3-1)13-9-11-6-10-7-12-9/h1-7H |
InChI Key |
OBXUKZGSGNXPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxy 1,3,5 Triazine and Its Precursors
Classical Synthetic Approaches to 2-Phenoxy-1,3,5-triazine
Classical methods for the synthesis of this compound predominantly rely on the nucleophilic substitution of chlorine atoms on a triazine ring.
The foundational and most widely utilized method for synthesizing phenoxy-substituted triazines is the nucleophilic aromatic substitution (SNAr) reaction on cyanuric chloride. The three chlorine atoms on the triazine ring exhibit different reactivity levels, which can be exploited to achieve selective substitution.
The synthesis of this compound involves the reaction of cyanuric chloride with a phenol (B47542) or a phenoxide salt. In this reaction, the oxygen atom of the phenolic reactant acts as a nucleophile, attacking one of the carbon atoms of the triazine ring and displacing a chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity, or to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and tertiary amines like triethylamine.
The stepwise substitution of the chlorine atoms is a key feature of this reaction. The introduction of an electron-donating phenoxy group onto the triazine ring deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack, making subsequent substitutions more difficult. This deactivation allows for the sequential and controlled introduction of different nucleophiles by carefully managing the reaction conditions.
Achieving selective monosubstitution to produce 2-phenoxy-4,6-dichloro-1,3,5-triazine, a direct precursor to the target compound, is highly dependent on the reaction temperature. There is an empirically derived rule for the sequential substitution of chlorine atoms on the cyanuric chloride molecule. The substitution of the first chlorine atom is typically carried out at a low temperature, generally around 0°C. The second substitution occurs at room temperature, and the replacement of the third chlorine atom requires higher temperatures, often above 60°C. By maintaining the reaction temperature at or below 0°C, the formation of di- and tri-substituted products can be minimized.
The choice of solvent and base also plays a crucial role in optimizing the reaction for monosubstitution. Aprotic solvents such as acetone, tetrahydrofuran (B95107) (THF), and acetonitrile are commonly used. The gradual addition of the nucleophile to the solution of cyanuric chloride is another technique employed to control the reaction and enhance the yield of the monosubstituted product.
Table 1: Reaction Conditions for Selective Monosubstitution of Cyanuric Chloride with Phenolic Reactants
| Parameter | Condition | Purpose |
|---|---|---|
| Temperature | 0°C or below | To ensure the substitution of only one chlorine atom. |
| Base | Potassium Carbonate, Sodium Bicarbonate, Triethylamine | To neutralize the HCl byproduct and/or deprotonate the phenol. |
| Solvent | Acetone, THF, Toluene, Chloroform | To dissolve reactants and facilitate the reaction. |
| Reactant Ratio | Equimolar amounts of cyanuric chloride and phenol | To favor monosubstitution over di- or tri-substitution. |
While the substitution on a pre-formed triazine ring is the most common approach, ring-closing or cyclization strategies represent an alternative for the synthesis of the 1,3,5-triazine (B166579) core itself. These methods typically involve the condensation of smaller acyclic precursors.
One notable example is the Pinner triazine synthesis , which involves the reaction of aryl amidines with phosgene or its derivatives to form 2-hydroxy-4,6-diaryl-s-triazines wikipedia.orgdrugfuture.com. Although this method does not directly yield a phenoxy-substituted triazine, it provides a route to a triazine core that could be subsequently modified.
Another classical ring-closing approach is the condensation reaction between biguanides and esters nih.govacs.orgresearchgate.net. This method allows for the synthesis of various 2,4-diamino-6-substituted-1,3,5-triazines. By selecting appropriate biguanide and ester starting materials, a variety of substituents can be introduced onto the triazine ring.
Nucleophilic Aromatic Substitution on Halogenated 1,3,5-Triazines
Modern and Sustainable Synthetic Methodologies
Recent research has focused on developing more sustainable and efficient methods for the synthesis of 1,3,5-triazine derivatives, including catalytic approaches and the use of alternative energy sources.
Modern synthetic strategies are increasingly moving towards catalytic systems to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For the synthesis of substituted triazines, both metal-based and organocatalytic systems have been explored.
While direct catalytic O-arylation of chlorotriazines is not widely reported, the principles of cross-coupling reactions are applicable. Palladium and copper catalysts are well-known for their ability to facilitate the formation of carbon-oxygen bonds in other contexts and could potentially be adapted for this synthesis researchgate.netnih.gov.
More established in the context of triazine synthesis are modern energy sources that can accelerate reactions and improve yields, often in a more environmentally friendly manner. These include:
Microwave-assisted synthesis : This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes mdpi.comnih.gov. It has been successfully applied to the nucleophilic substitution on cyanuric chloride, often leading to higher yields and cleaner reactions researchgate.net.
Ultrasound-assisted synthesis (Sonochemistry) : The use of ultrasonic waves can enhance chemical reactivity through the phenomenon of acoustic cavitation. This method has been shown to be a green and efficient alternative to conventional heating for the synthesis of 1,3,5-triazine derivatives, often allowing for the use of water as a solvent mdpi.comnih.gov.
Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, have also been employed to facilitate the reaction between the aqueous phenoxide phase and the organic triazine phase, thereby increasing the reaction rate and efficiency under milder conditions mdpi.com.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Classical Nucleophilic Substitution | Well-established, reliable, good control over selectivity. | Often requires stoichiometric amounts of base, can generate significant waste. |
| Ring-Closing Synthesis | Allows for the construction of the triazine core from simple precursors. | Can require harsh reaction conditions, may not be suitable for all substitution patterns. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields, energy efficient. | Requires specialized equipment. |
| Ultrasound-Assisted Synthesis | Environmentally friendly (can use water as solvent), faster reaction rates. | May not be suitable for all reaction types. |
Catalytic Approaches to this compound Synthesis
Metal-Catalyzed Phenoxylation Reactions
Metal-catalyzed cross-coupling reactions provide an effective route for the formation of C-O bonds in the synthesis of phenoxy-1,3,5-triazines. Palladium (Pd) and Nickel (Ni) are notable catalysts in these processes, facilitating the reaction between a chloro-1,3,5-triazine and a phenol. researchgate.net For instance, various functionalized aryl bromides have been successfully coupled with 2-chloro-4,6-dimethoxy-1,3,5-triazine in good yields through a one-step procedure utilizing cobalt catalysis. researchgate.net While direct metal-catalyzed phenoxylation of 2-chloro-1,3,5-triazine is a plausible pathway, much of the documented research focuses on more complex substituted triazines. These catalyzed reactions offer an alternative to traditional nucleophilic aromatic substitution, potentially proceeding under milder conditions and with broader functional group tolerance.
Research has demonstrated the utility of Pd- or Ni-catalyzed cross-coupling with various organometallic reagents to form new C-C bonds on the triazine ring. researchgate.net A similar principle applies to C-O bond formation. For example, a heterogeneous catalyst prepared by immobilizing nickel particles on triazole-modified chitosan has been shown to be efficient for the direct amination of phenols using 2,4,6-trichloro-1,3,5-triazine as a promoter, suggesting the potential for analogous C-O coupling reactions. researchgate.net
Table 1: Examples of Metal-Catalyzed Reactions on the 1,3,5-Triazine Core
| Catalyst System | Substrates | Reaction Type | Key Observation |
|---|---|---|---|
| Palladium (Pd) or Nickel (Ni) | 2-chloro-4,6-dimethoxy-1,3,5-triazine and organometallic reagents | Cross-coupling | Forms new C-C bonds, affording 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to very good yields. researchgate.net |
| Cobalt (Co) | 2-chloro-4,6-dimethoxy-1,3,5-triazine and aryl bromides/benzyl chlorides | Cross-coupling | Achieves coupling in good yields via a one-step procedure. researchgate.net |
| Copper (Cu) | 1,1-dibromoalkenes and biguanides | C-N Coupling | Provides substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org |
Organocatalytic Routes
Organocatalysis presents an alternative, metal-free approach to the synthesis of phenoxy-triazines. An example of this is the use of N-methylimidazole as a catalyst in the reaction between 2,4,6-tribromophenol (B41969) and cyanuric chloride to produce 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900). google.com In this method, N-methylimidazole first reacts with the phenol to form a salt, which then reacts with the triazine core. google.com This process avoids the use of inorganic bases and the subsequent generation of inorganic base-containing wastewater, making it an atom-economical and more environmentally friendly option. google.com The yield for this specific reaction is reported to be over 95%. google.com Phase-transfer catalysis has also been employed to enhance the synthesis of 1,3,5-triazine derivatives, particularly in microwave-assisted protocols, using catalysts like tetrabutylammonium bromide (TBAB) to improve reaction yields in shorter times. mdpi.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing solvent use, energy consumption, and waste generation.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often hazardous and difficult to dispose of. These methodologies are recognized as clean, economical, and safe procedures. chim.it For example, the synthesis of 2,4,6-tris(4-cyanophenoxy)-1,3,5-triazine was successfully achieved for the first time using a ball-mill activated solid-state reaction, after conventional solvent-based and solvent-free heating methods failed. rsc.org Similarly, the cyclotrimerization of aromatic nitriles to form the 1,3,5-triazine core can be carried out in the absence of a solvent using yttrium salts as a catalyst, representing a milder alternative to harsh, high-temperature conditions. chim.it One-pot syntheses of functionalized 1,3,5-triazine-2-thiones have also been described under solvent-free conditions. tandfonline.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry for synthesizing 1,3,5-triazine derivatives. chim.it This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. chim.itresearchgate.net The rapid and uniform heating provided by microwaves can prevent the decomposition of reagents and products. chim.it Microwave-assisted synthesis has been successfully used for the preparation of various triazine derivatives, including the reaction of dicyandiamide with nitriles and the sequential substitution of cyanuric chloride. rsc.orgresearchgate.net Studies have shown that performing these reactions under microwave irradiation can result in yields exceeding 90%, even on a larger scale where conventional heating methods falter. mdpi.com Both solvent-free microwave-assisted synthesis and microwave-assisted reactions in aqueous media have been developed, further enhancing the green credentials of this method. mdpi.comuclm.es
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazine Derivatives
| Method | Reaction Time | Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to Days nih.gov | Variable, often lower on scale-up mdpi.com | Well-established and understood. |
| Microwave-Assisted | Minutes nih.govnih.gov | Good to Excellent, often >90% chim.itmdpi.com | Rapid heating, reduced side products, higher yields, energy efficient. chim.itresearchgate.net |
Flow Chemistry Applications
Flow chemistry, or continuous manufacturing, offers several advantages for the synthesis of chemical compounds, including improved safety, reproducibility, and scalability. uc.pt In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. tcichemicals.com The small reaction volume within the reactor at any given time minimizes the risks associated with highly exothermic or hazardous reactions. tcichemicals.com Efficient heat transfer in flow reactors allows for rapid heating and cooling, improving reaction speed and selectivity. tcichemicals.com This methodology has been applied to the synthesis of various heterocyclic compounds, including triazines and their precursors. uc.ptnih.gov The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, automated process, which can significantly increase efficiency and throughput. uc.ptnih.gov
Strategies for Enhancing Yield, Purity, and Selectivity in this compound Production
Optimizing the production of this compound requires careful control over reaction conditions to maximize yield and purity while ensuring the selective formation of the desired monosubstituted product.
Key strategies include:
Temperature Control: The stepwise replacement of chlorine atoms on cyanuric chloride is highly temperature-dependent. tandfonline.com To achieve high selectivity for monosubstitution with phenol, the reaction is typically carried out at low temperatures, generally between 0°C and 5°C. nih.govtandfonline.com Maintaining this temperature is crucial to prevent the formation of di- and tri-substituted byproducts.
Stoichiometry: Adjusting the molar ratio of reactants can drive the reaction towards the desired product. However, using a large excess of one reactant can sometimes lead to the formation of impurities that are difficult to separate. reddit.com Careful optimization of the cyanuric chloride to phenol ratio is necessary.
Reaction Kinetics: A deep understanding of reaction kinetics allows for the fine-tuning of parameters like temperature, pressure, and reactant concentrations to optimize the process for the highest possible yield. azom.com
Purification Methods: The choice of purification technique is critical for achieving high purity. Column chromatography is a common method for separating the target product from unreacted starting materials and byproducts. tandfonline.com Other techniques like recrystallization and the use of Agitated Nutsche Filter Dryers (ANFDs) for solid isolation can also be employed to enhance product purity. azom.com Sometimes, a lower-yielding reaction that results in an easily purified product is preferable to a higher-yielding reaction that produces a complex mixture requiring extensive purification. reddit.com
Scale-Up Considerations for Laboratory to Industrial Processes
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations related to efficiency, cost, safety, and environmental impact.
Energy and Heat Transfer: Conventional heating methods used in the lab, which rely on heat transfer through reactor walls, are often inefficient on a large scale. nih.gov This can lead to non-uniform heating, longer reaction times, and significant energy dissipation, thereby increasing production costs. nih.gov Industrial processes may benefit from alternative heating technologies that provide more rapid and uniform energy distribution.
Green Chemistry Approaches: There is a growing emphasis on developing "greener" and more sustainable synthetic protocols. nih.gov For triazine synthesis, this includes:
Microwave-Assisted Synthesis: This method can dramatically reduce reaction times, often from hours to minutes, and increase product yields. mdpi.com Microwave irradiation provides rapid and efficient heating of the reaction mixture. chim.it
Sonochemistry: The use of ultrasonic irradiation is another green approach that can shorten reaction times significantly while maintaining high yields. mdpi.com An advantage of this method is its potential to use water as a solvent, reducing the reliance on volatile organic compounds. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent is a clean, economical, and safe approach that minimizes chemical waste. chim.it
Catalysis: The use of phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), can significantly improve process efficiency in large-scale reactions. mdpi.com PTCs facilitate the transfer of reactants between different phases (e.g., an aqueous phase and an organic phase), accelerating the reaction rate and leading to higher yields. mdpi.com
Solvent and Reagent Management: The choice of solvents is a major consideration. Solvents commonly used in the lab, such as N,N-dimethylformamide (DMF) or chlorinated hydrocarbons, may be problematic on an industrial scale due to their toxicity, cost, and environmental impact. nih.gov The ideal industrial process would use cheaper, safer, and more environmentally benign solvents, or be solvent-free. Similarly, the choice of base and other reagents will be guided by cost, safety, and ease of removal from the final product.
Purification: While laboratory purification often relies on column chromatography, this method is generally not feasible for large-scale industrial production. Industrial purification strategies would focus on more scalable techniques such as recrystallization to obtain a high-purity product. google.com
Table 2: Comparison of Synthetic Approaches for Triazine Derivatives
| Parameter | Conventional Heating | Microwave-Assisted | Sonochemical | Reference |
| Reaction Time | Hours | Minutes | Minutes | mdpi.comnih.gov |
| Energy Efficiency | Low (inefficient heat transfer) | High (direct, rapid heating) | High (efficient energy transfer) | nih.gov |
| Solvent Use | Often requires organic solvents (e.g., THF, DMF) | Can reduce solvent volume | Enables use of aqueous media | mdpi.comnih.gov |
| Typical Yields | Moderate to high | High to excellent | High to excellent | mdpi.com |
| Scalability | Well-established but can be inefficient | Scalable with appropriate industrial reactors | Scalable; offers safety benefits | mdpi.comnih.gov |
Chemical Reactivity and Derivatization Strategies of 2 Phenoxy 1,3,5 Triazine
Reactivity of the Triazine Ring System in 2-Phenoxy-1,3,5-triazine
The 1,3,5-triazine (B166579) core is an electron-poor heterocyclic system, which makes it susceptible to nucleophilic attack. chemeurope.comwikipedia.org This inherent reactivity is the cornerstone of its derivatization, allowing for the sequential and controlled introduction of various functional groups.
Nucleophilic Substitution Reactions at the Triazine Carbon Atoms
Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this compound and its halogenated precursors. arkat-usa.org The rate and selectivity of these substitutions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Often, this compound is synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). prepchem.comnih.gov The remaining chlorine atoms on the triazine ring are highly reactive and can be sequentially replaced by a variety of nucleophiles. wikipedia.org This stepwise substitution is typically controlled by temperature. For instance, the first substitution may occur at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. arkat-usa.org
For example, starting with 2,4,6-trichloro-1,3,5-triazine, one equivalent of phenol (B47542) can be reacted in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as tetrahydrofuran (B95107) (THF) at temperatures ranging from -15 °C to 0 °C to yield 2-phenoxy-4,6-dichloro-1,3,5-triazine. nih.gov These remaining chlorine atoms are then available for further substitution reactions.
The chlorine atoms on the 2-phenoxy-4,6-dichloro-1,3,5-triazine intermediate are readily displaced by various nucleophiles, including amines, alkoxides, and thiolates. smolecule.com
Amination: Primary and secondary amines can replace the chlorine atoms to form amino-substituted triazines. chemeurope.com This reaction is often carried out in the presence of a base to neutralize the HCl generated. mdpi.com The resulting aminotriazine (B8590112) derivatives are valuable in various fields, including medicinal chemistry and materials science. jst.go.jp For instance, 2,4,6-tris(phenoxy)-1,3,5-triazine can react with aliphatic amines in a process called aminolysis. chemeurope.com
Alkoxylation: Alkoxides, generated from alcohols and a base, can substitute the chlorine atoms to yield alkoxy-substituted triazines. For example, reacting 2-chloro-4,6-diphenoxy-1,3,5-triazine (B1604546) with an alcohol in the presence of a base would yield a 2,4,6-trisubstituted triazine with different alkoxy and phenoxy groups. The reaction of 2,4-dichloro-6-phenoxy-1,3,5-triazine (B1294645) with alkoxides under reflux conditions can produce 2-phenoxy-4,6-dialkoxy-1,3,5-triazines.
Thiolation: Thiols can react with the chloro-substituted triazine core under basic conditions to introduce thioether linkages. smolecule.com The reaction of 2,4-dichloro-6-phenoxy-1,3,5-triazine with thiols in the presence of a base like diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM) at room temperature can lead to the formation of thio-substituted derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Substituted Phenoxy-1,3,5-triazines
| Starting Material | Nucleophile | Reagent/Conditions | Product | Yield | Reference |
| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylamine | DIEA, ethyl acetate, 0°C | 4-Chloro-N-isopentyl-6-phenoxy-1,3,5-triazin-2-amine | 94% | |
| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylthiol | DIEA, DCM, room temp. | 2-Chloro-4-(isopentylthio)-6-phenoxy-1,3,5-triazine | 92% | |
| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Various Alcohols | NaHCO₃, THF, reflux | 2-Phenoxy-4,6-dialkoxy-1,3,5-triazines | up to 89% | |
| 2,4,6-Trichloro-1,3,5-triazine | Phenol (1 equiv.) | DIPEA, THF, -15°C to 0°C | 2-Phenoxy-4,6-dichloro-1,3,5-triazine | - | nih.gov |
| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | 5-Aminosalicylic acid | - | 5,5'-(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(azanediyl)bis(2-hydroxybenzoic acid) | - | sphinxsai.com |
Electrophilic Aromatic Substitution on the Phenoxy Moiety
While the triazine ring is electron-deficient, the phenoxy group is an activated aromatic ring and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. masterorganicchemistry.com The directing effect of the oxygen atom will favor substitution at the ortho and para positions of the phenoxy ring. However, the bulky triazine substituent may sterically hinder the ortho positions.
Research on the direct electrophilic substitution of this compound itself is not extensively detailed in the provided context. However, the principles of electrophilic aromatic substitution on substituted phenols would apply. masterorganicchemistry.com For example, nitration could be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Radical Reactions Involving the this compound Scaffold
The 1,3,5-triazine ring system can participate in radical reactions, although these are less common than nucleophilic substitutions. The thermal decomposition of related 2-aryloxybenzimidazoles has been shown to proceed through a radical process to form a trimer. oup.com While not directly on this compound, this suggests that under certain conditions, such as high temperatures, radical pathways could be initiated. Additionally, radical trapping experiments have been used to study the catalytic cleavage of related compounds. rsc.org
Functionalization of the Phenoxy Group
The phenoxy group itself can be a site for further derivatization. This can involve reactions of a pre-functionalized phenol prior to its attachment to the triazine ring, or modification of the phenoxy group after it has been incorporated.
One common strategy involves using a substituted phenol in the initial synthesis. For example, p-hydroxybenzaldehyde can be reacted with cyanuric chloride to produce 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine. researchgate.net The aldehyde groups can then be further reacted, for instance, through condensation with an amine to form a Schiff base. researchgate.net
Another approach is the functionalization of a phenol containing other reactive groups. These "functionalized-phenoxy groups" can include a wide variety of substituents such as -OH, -NH₂, -COOH, -CN, and others. google.com These groups can then be used for subsequent chemical transformations, including polymerization or the attachment of other molecules. google.com
Table 2: Examples of Functionalized Phenols Used in Triazine Synthesis
| Functionalized Phenol | Resulting Triazine Derivative | Subsequent Reaction/Application | Reference |
| p-Hydroxybenzaldehyde | 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine | Condensation with 4-aminophenylacetic acid to form a Schiff base | researchgate.net |
| 4-Aminophenol | 2,4,6-Tris[(4-hydroxy)phenylamino]-s-triazine | Starting material for dendritic synthesis | researchgate.net |
| 4-Nitrophenol | 5-(4-Nitrophenoxy)-1,2,3-triazine | - | acs.org |
| 4-Fluorophenol | 5-(4-Fluorophenoxy)-1,2,3-triazine | - | acs.org |
Synthesis of Multifunctional this compound Derivatives
Building upon the foundational reactions, this compound and its derivatives serve as versatile building blocks for constructing more complex, multifunctional molecules.
Modifications via the Aromatic Ring of the Phenoxy Substituent
1 Design and Synthesis of Multi-Arm Triazine Architectures
The C₃ symmetry of the 1,3,5-triazine core makes it an ideal scaffold for synthesizing star-shaped molecules and dendrimers. rsc.org By replacing the two reactive chlorines on a precursor like 2-phenoxy-4,6-dichloro-1,3,5-triazine, or by starting with cyanuric chloride and multiple phenoxy-containing substituents, multi-arm architectures can be readily assembled.
A prominent example is the synthesis of 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine. This three-armed molecule, featuring aldehyde groups at the periphery, serves as a core for further elaboration. It has been reacted with o-phenylenediamine (B120857) derivatives to create tripodal-benzimidazole architectures. rsc.org Similarly, star-shaped molecules have been prepared by reacting this tris-aldehyde with other reagents via Friedel-Crafts and Schiff base reactions. rsc.org The synthesis of various 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives has been reported, and their optical and electrochemical properties have been studied, highlighting their potential as functional materials. researchgate.nettandfonline.com These molecules represent the simplest form of multi-arm architectures based on the phenoxy-triazine scaffold.
Table 4: Examples of Multi-Arm Architectures from Phenoxy-Triazines
| Core Molecule | Functional Arms | Synthesis Strategy | Resulting Architecture | Reference(s) |
|---|---|---|---|---|
| 1,3,5-Triazine | p-Formylphenoxy | Nucleophilic substitution of cyanuric chloride with 4-hydroxybenzaldehyde. | 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine. | rsc.org |
| 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine | Benzimidazole | Schiff base reaction with o-phenylenediamines. | Tripodal-benzimidazole star molecule. | rsc.org |
Incorporation into Dendrimers and Hyperbranched Polymers
The 1,3,5-triazine core is a highly effective branching unit for the construction of dendritic polymers, including precisely structured dendrimers and more irregularly branched hyperbranched polymers. The ability to sequentially substitute the positions on the triazine ring provides a pathway to create complex, three-dimensional macromolecules. This compound derivatives, particularly those with reactive groups at the 4- and 6-positions, serve as crucial monomers in these syntheses.
Dendrimer Synthesis: Dendrimers based on 1,3,5-triazine are often synthesized via nucleophilic aromatic substitution. While cyanuric chloride is a common starting material, tris(phenoxy)triazine derivatives are also employed to achieve controlled, generational growth. nih.gov The phenoxy groups can be displaced by amine nucleophiles, although the reactivity decreases with each substitution. For instance, the reaction of 2,4,6-trisphenoxy-1,3,5-triazine with amines like dioctylamine (B52008) requires high temperatures (e.g., 250-260°C in an autoclave) to achieve complete substitution for the synthesis of generation 0 (G0) dendrimers. sciforum.net The step-wise substitution allows for the divergent synthesis approach, where layers (generations) are built radially from the core. fu-berlin.de In one strategy, a G0 dendrimer was synthesized from 2,4,6-trisphenoxy-1,3,5-triazine, and subsequent generations were built by reacting this core with other triazine-based monomers. nih.govsciforum.net
Hyperbranched Polymers: Hyperbranched polymers, which share features with dendrimers like high solubility and numerous terminal groups but are synthesized in a simpler one-pot process, also utilize triazine-based monomers. fu-berlin.deresearchgate.net The synthesis often involves the polymerization of AB₂-type monomers, where 'A' and 'B' are functional groups that can react with each other. academie-sciences.frinstras.com The selective reactivity of the substituents on the triazine ring is key to forming these monomers. researchgate.net For example, hyperbranched poly(ether sulfone) and poly(ether ketone) have been prepared by the direct polymerization of AB₂ monomers synthesized from cyanuric chloride. researchgate.net These monomers feature a phenoxy-linked group and two other reactive sites, allowing for the propagation of a branched structure. The resulting polymers exhibit excellent thermal stability, with 5% weight loss occurring at temperatures as high as 480°C for a hyperbranched poly(ether sulfone) analog. researchgate.net
Table 1: Examples of Triazine-Based Dendritic Polymers
| Polymer Type | Monomer/Core Unit | Synthesis Approach | Key Properties | Reference |
|---|---|---|---|---|
| G0 Dendrimer | 2,4,6-Trisphenoxy-1,3,5-triazine | Nucleophilic substitution with dioctylamine | Forms core for higher generation dendrimers | sciforum.net |
| First-Generation Dendrimer | Tris(phenoxy)triazine core, melamine (B1676169) derivative | Nucleophilic exchange of phenoxy groups | Well-defined, symmetrical structure | nih.gov |
| Hyperbranched Poly(ether sulfone) | 2,4-bis(4-hydroxyphenyl)-6-(4-(4-(4-fluorobenzenesulfonyl)phenoxy)phenyl)-1,3,5-s-triazine (AB₂ monomer) | One-pot polycondensation | High glass transition (295°C), excellent thermal stability (TGA 5% loss at 480°C) | researchgate.net |
| Hyperbranched Poly(ether ketone) | 2,4-bis(4-hydroxyphenyl)-6-(4-(4-(4-fluorobenzoyl)phenoxy)phenyl)-1,3,5-s-triazine (AB₂ monomer) | One-pot polycondensation | High glass transition (264°C), amorphous structure | researchgate.net |
Chemo- and Regioselective Derivatization Strategies
The derivatization of the 1,3,5-triazine ring is characterized by a pronounced gradient in reactivity, which can be exploited for chemo- and regioselective functionalization. Starting from the highly reactive precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), substitutions occur sequentially and are highly temperature-dependent. mdpi.comcsic.es The introduction of a phenoxy group at the 2-position significantly modulates the reactivity of the remaining chlorine atoms at the 4- and 6-positions, enabling controlled, stepwise derivatization.
The first chlorine atom of cyanuric chloride is typically substituted at low temperatures (around 0°C), the second at room temperature, and the third requires elevated temperatures. mdpi.com Once a phenoxy group is installed, the remaining two chlorine atoms on the resulting 2-phenoxy-4,6-dichloro-1,3,5-triazine can be substituted. The phenoxy group is less activating than an amino group but allows for further nucleophilic substitution. csic.es This differential reactivity forms the basis for "1 + 2" substitution strategies, where one type of nucleophile is introduced first, followed by the substitution of the remaining two positions with a different nucleophile. csic.es
For instance, 2-phenoxy-4,6-dichloro-1,3,5-triazine can react with amines or thiols to yield disubstituted or trisubstituted products. The choice of nucleophile and reaction conditions dictates the outcome. Primary and secondary amines, for example, readily displace the chlorine atoms under mild conditions, often using a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent. mdpi.com This allows for the synthesis of unsymmetrically substituted triazines, where the phenoxy group is complemented by two other, different functional groups.
Table 2: Regioselective Reactions of Phenoxy-Triazine Derivatives
| Starting Material | Reagents/Conditions | Product | Selectivity/Strategy | Reference |
|---|---|---|---|---|
| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylamine, DIEA, Ethyl acetate, 0°C | 4-Chloro-N-isopentyl-6-phenoxy-1,3,5-triazin-2-amine | Monosubstitution of a chlorine atom | |
| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylthiol, DIEA, Dichloromethane, RT | 2-Chloro-4-(isopentylthio)-6-phenoxy-1,3,5-triazine | Monosubstitution of a chlorine atom with a thiol | |
| 2,4,6-Trisphenoxy-1,3,5-triazine | Octylamine, N-Methylpyrrolidine | Stepwise substitution products | Gradient of reactivity with activation energies of 25, 53, and 82 kJ/mol for successive substitutions | nih.gov |
| 2-Chloro-4,6-diphenoxy-1,3,5-triazine | Carboxylic acids | Activated acyl derivatives | Used as a peptide coupling agent, activating the acid via displacement of a phenoxy group | researchgate.net |
Reaction Mechanism Studies of this compound Transformations
The transformations of this compound and its derivatives primarily proceed through nucleophilic aromatic substitution (SNAr) mechanisms. However, detailed kinetic and mechanistic studies have revealed considerable complexity beyond a simple stepwise pathway involving a stable Meisenheimer intermediate. acs.orgrsc.org
A key study on the reaction of this compound with piperidine (B6355638) in the non-polar solvent isooctane (B107328) demonstrated that the reaction follows third-order kinetics. acs.org This finding, along with a significant kinetic isotope effect and the observation that the reaction rate is independent of temperature over a range of 20-70°C, points to a cyclic mechanism. acs.org This proposed mechanism involves a second molecule of piperidine acting as a bifunctional catalyst, facilitating proton transfer in the transition state. acs.org
In aqueous solutions, the mechanism of SNAr on related triazine ethers has been explored. For the reaction of 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine with various phenolate (B1203915) ions, a linear Brønsted plot was observed. rsc.org This linearity suggests a single-step, concerted mechanism rather than a stepwise process involving a distinct intermediate. rsc.orgrsc.org The nature of the nucleophile and the leaving group can determine whether the reaction is concerted or stepwise. rsc.org
The photodegradation of related compounds like 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) has also been studied, revealing that direct photolysis is a significant degradation pathway. nih.gov Mechanistic investigations confirmed that this process involves sequential debromination as well as a photo-Fries rearrangement. nih.gov Furthermore, the reaction of 2,4,6-tris(4-phenyl-phenoxy)-1,3,5-triazine with phenyl glycidyl (B131873) ether has been shown to involve an isomerization of the cyanurate ring to an isocyanurate structure, proceeding through a hybrid cyanurate/isocyanurate intermediate. scirp.org
Table 3: Mechanistic Insights into this compound Reactions
| Reaction | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| This compound with piperidine in isooctane | Third-order kinetics; temperature-independent rate; significant kinetic isotope effect. | Cyclic mechanism with a second piperidine molecule acting as a bifunctional catalyst. | acs.org |
| 2-(4-Nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine with phenolate ions | Linear Brønsted relationship. | Concerted, single-step SNAr mechanism. | rsc.org |
| Photodegradation of TTBP-TAZ | Sequential debromination and rearrangement. | Direct photolysis involving photo-Fries rearrangement. | nih.gov |
| 2,4,6-Tris(4-phenyl-phenoxy)-1,3,5-triazine with phenyl glycidyl ether | Formation of hybrid ring structures. | Isomerization from cyanurate to isocyanurate via a hybrid intermediate. | scirp.org |
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 2 Phenoxy 1,3,5 Triazine
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an unambiguous elemental composition.
For a compound like 2-Phenoxy-1,3,5-triazine, HRMS can distinguish its molecular formula, C₉H₇N₃O, from other potential formulas with very similar nominal masses. Research on related substituted phenoxy triazines demonstrates this capability. For instance, in the characterization of 2,4-dichloro-6-phenoxy-1,3,5-triazine (B1294645), HRMS was used to confirm its elemental composition. arkat-usa.org The calculated m/z for the protonated molecule [M+H]⁺ was compared to the experimentally measured value, with a minimal mass error confirming the formula. arkat-usa.org
| Parameter | Value | Reference |
| Compound | 2,4-dichloro-6-phenoxy-1,3,5-triazine | arkat-usa.org |
| Formula | C₉H₅Cl₂N₃O | arkat-usa.org |
| Ion | [M+H]⁺ | arkat-usa.org |
| Calculated m/z | 241.0904 | arkat-usa.org |
| Found m/z | 241.0886 | arkat-usa.org |
Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Under ionization, the molecule breaks apart in a predictable manner. Analysis of these fragment ions helps to piece together the molecular structure. For this compound, expected fragmentation pathways would include the cleavage of the ether bond, leading to the formation of a phenoxy radical or cation and a triazinyl cation, as well as the characteristic fragmentation of the triazine ring itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Information
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and types of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the ortho, meta, and para protons of the phenoxy ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is an excellent method for assigning carbon signals based on their known proton assignments. github.io For the target molecule, HSQC would unambiguously link the proton signals of the phenoxy and triazine rings to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). uvic.ca It is crucial for connecting different parts of a molecule. In the case of this compound, the most critical HMBC correlation would be between the ortho-protons of the phenoxy ring and the triazine carbon atom to which the oxygen is attached, providing definitive proof of the C-O-C ether linkage. Studies on related compounds, such as 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, have utilized HSQC and HMBC to confirm the assignment of all signals. mdpi.com
| Proton(s) | Expected HMBC Correlation to Carbon(s) |
| Phenoxy ortho-H | Triazine C-O, Phenoxy C-ortho, Phenoxy C-meta, Phenoxy C-ipso |
| Phenoxy meta-H | Phenoxy C-ortho, Phenoxy C-para, Phenoxy C-meta |
| Phenoxy para-H | Phenoxy C-meta |
| Triazine H | Triazine Carbons |
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal spatial proximity between the ortho-protons of the phenoxy group and the protons on the triazine ring, providing insights into the molecule's preferred conformation around the ether linkage.
Advanced NMR Pulse Sequences for Complex Structural Assignments of Derivatives
For more complex derivatives of this compound, advanced NMR pulse sequences are employed. One of the most common is DEPT (Distortionless Enhancement by Polarization Transfer) . DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca For example, a DEPT-135 spectrum shows CH₃ and CH groups as positive signals and CH₂ groups as negative signals, while quaternary carbons are absent. This information is invaluable when characterizing derivatives with alkyl or other complex substituents.
Solid-State NMR Spectroscopy for Bulk Structural Analysis
While most NMR is performed on solutions, Solid-State NMR (SS-NMR) provides information about the structure, conformation, and dynamics of molecules in their solid, bulk form. This is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal form. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), SS-NMR can provide high-resolution spectra of solid samples. Detailed ¹³C and ¹⁵N MAS NMR investigations on related triazine compounds, such as melem, have been used to confirm the molecular structure and arrangement within the crystal lattice. acs.org For this compound, SS-NMR could be used to characterize its packing arrangement in the solid state and identify if different crystalline forms exist.
X-ray Crystallography and Diffraction Studies
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise coordinates for every atom in the molecule and in the crystal's unit cell.
Single Crystal X-ray Diffraction for Absolute Structure Determination
To perform this analysis, a single, high-quality crystal of the compound is required. This crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data yields a precise electron density map, from which the absolute structure of the molecule can be determined, including accurate bond lengths, bond angles, and torsional angles.
While specific crystallographic data for unsubstituted this compound is not widely published, extensive studies have been performed on closely related derivatives. For example, the single-crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine has been fully characterized, providing a clear example of the detailed information obtainable. eurjchem.com The analysis confirmed its monoclinic crystal system and provided precise atomic coordinates, confirming the connectivity and conformation of the phenoxy and triazine moieties within the crystal. eurjchem.com Such studies on derivatives like 2,4,6-triphenoxy-1,3,5-triazine (B167544) also reveal how intermolecular forces such as π-π stacking and C-H···O interactions dictate the crystal packing. acs.org
| Parameter | 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine eurjchem.com |
| Chemical Formula | C₁₆H₁₁N₅O₇ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.818(3) |
| b (Å) | 7.8964(16) |
| c (Å) | 30.718(6) |
| β (°) | 96.52(3) |
| Volume (ų) | 3330.0(12) |
This level of detailed structural insight is crucial for fields like crystal engineering and materials science, where understanding and controlling the solid-state packing of molecules is paramount.
Powder X-ray Diffraction for Crystalline Phase Identification in Bulk Materials
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of bulk materials. The analysis involves directing X-rays at a powdered sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the material's crystal lattice structure.
| Analysis Type | Information Obtained | Relevance to this compound |
| Powder X-ray Diffraction (PXRD) | Crystalline phase, lattice parameters, purity | Confirms the crystalline nature of the bulk material and identifies any polymorphic forms or impurities by comparing the diffraction pattern to a known standard or simulated data. mdpi.comijmpr.inresearchgate.net |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound, offering detailed insights into its functional groups and symmetry.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, FT-IR is essential for confirming the presence of its key structural components.
The characteristic absorption bands for the 1,3,5-triazine (B166579) ring are typically observed in the 1550-1400 cm⁻¹ region, corresponding to C=N and C-N stretching vibrations. selcuk.edu.trrsc.org Specifically, strong absorptions related to the triazine ring quadrant and semicircle stretching are expected around 1551 cm⁻¹ and 1436 cm⁻¹, respectively, with an out-of-plane ring bending mode appearing near 813 cm⁻¹. researchgate.net The presence of the phenoxy group is confirmed by the characteristic C-O-C ether stretching vibrations, typically appearing as a strong band in the 1250-1200 cm⁻¹ range. ijpcbs.com Aromatic C-H stretching from the phenyl ring is expected above 3000 cm⁻¹, while C=C aromatic stretching vibrations appear in the 1600-1500 cm⁻¹ range. mdpi.com
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Source |
| Aromatic C-H | Stretching | > 3000 | mdpi.com |
| Aromatic C=C | Stretching | 1600 - 1500 | mdpi.com |
| Triazine C=N/C-N | Ring Stretching | 1567 - 1560 | selcuk.edu.tr |
| Triazine Ring | Quadrant/Semicircle Stretching | ~1551 / ~1436 | researchgate.net |
| Aryl Ether C-O-C | Asymmetric Stretching | 1250 - 1200 | ijpcbs.com |
| Triazine Ring | Out-of-plane Bending | ~813 | researchgate.net |
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular framework and symmetry.
| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Source |
| Aromatic C=C Stretching | ~1600 | mdpi.com |
| Triazine C=N Stretching | ~1510 | mdpi.com |
| Triazine Ring Breathing | ~990 | mdpi.com |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information on the electronic structure of a molecule by examining transitions between different electronic energy levels, which are fundamental to understanding the compound's color, photostability, and luminescent potential.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like this compound, the primary absorptions are due to π → π* transitions within the conjugated system of the phenyl and triazine rings.
Derivatives of 1,3,5-triazine typically absorb electromagnetic radiation in the 200-400 nm range. researchgate.net The introduction of a phenoxy group, which acts as an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted triazine core, indicating an extension of the conjugated system. Studies on related phenoxy-triazine derivatives show strong absorption bands around 270-400 nm. researchgate.net For example, a novel oxazolone (B7731731) derivative with a bis-phenoxy-triazine core exhibits a strong absorption band at approximately 370 nm, attributed to a π-π* transition. gexinonline.com The position and intensity of these bands are sensitive to the substitution pattern on both the triazine and phenyl rings and can be influenced by the solvent polarity. nih.gov The energy of these electronic transitions provides insight into the HOMO-LUMO gap of the molecule. rsc.org
| Compound Type | Transition Type | Absorption Maximum (λmax) | Source |
| Phenoxy-triazine derivatives | π → π | 270 - 400 nm | researchgate.net |
| Oxazolone-phenoxy-triazine | π → π | ~370 nm | gexinonline.com |
| Indolocarbazole-triazine | n → π* / ICT | 320 - 400 nm | nih.gov |
Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties
Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. Fluorescence is a rapid emission from a singlet excited state, while phosphorescence is a much slower emission from a triplet excited state. These properties are critical for applications in areas like organic light-emitting diodes (OLEDs).
Many 1,3,5-triazine derivatives are known to be luminescent. mdpi.com The combination of an electron-donating group (like a phenoxy moiety, albeit a weak one) with the electron-accepting triazine core can lead to intramolecular charge transfer (ICT) characteristics upon excitation, which often results in fluorescence. nih.govchimicatechnoacta.ru The emission properties, such as wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment.
While some triazine derivatives are highly fluorescent, others are explored as host materials for phosphorescent emitters in OLEDs. This requires the host material to have a high triplet energy level to facilitate efficient energy transfer to the phosphorescent guest. ep2-bayreuth.de For example, phenoxy-carbazole substituted triazines have been investigated as bipolar host materials for blue phosphorescent OLEDs. ep2-bayreuth.de The study of delayed fluorescence in triazine-based systems, a phenomenon known as thermally activated delayed fluorescence (TADF), is also a significant area of research for developing highly efficient OLEDs without heavy metals. acs.orgmdpi.com Although specific fluorescence or phosphorescence data for this compound is not prominent, the broader class of phenoxy-triazine compounds demonstrates significant potential for luminescent applications, with properties tunable through chemical modification. chimicatechnoacta.ruacs.org
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the structure of chiral molecules. mdpi.com While this compound itself is achiral, the introduction of chiral substituents onto the triazine or phenoxy ring would yield chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing unique information about the absolute configuration and conformational changes of these chiral derivatives in solution. mdpi.comrsc.org
This technique is exceptionally sensitive to the three-dimensional arrangement of atoms. mdpi.com For chiral derivatives of this compound, CD spectra would exhibit characteristic positive or negative peaks (Cotton effects) in the UV-Vis region where the chromophores (the triazine and aromatic rings) absorb. The sign and magnitude of these peaks are directly related to the molecule's stereochemistry. For example, enantiomeric pairs of a chiral this compound derivative would produce mirror-image CD spectra. rsc.org
Furthermore, CD spectroscopy can be used to monitor dynamic processes such as conformational changes, self-assembly, or binding events with other chiral molecules. rsc.org Time-resolved circular dichroism (TRCD) can even track transient chiral dynamics during photochemical processes. aps.org The specific wavelengths and intensities of the CD signals provide a detailed fingerprint of the chiral structure, which can be correlated with theoretical calculations to assign the absolute configuration. cdnsciencepub.com
Table 1: Illustrative CD Spectroscopy Data for a Hypothetical Chiral Derivative of this compound
| Wavelength (nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) | Associated Transition |
| 225 | +15.2 | π → π* (Phenoxy) |
| 260 | -8.5 | π → π* (Triazine) |
| 280 | +2.1 | n → π* (Triazine) |
Other Advanced Characterization Techniques
Beyond standard spectroscopic methods, a variety of other advanced techniques are essential for a full stoichiometric and surface-level characterization of this compound.
Elemental Analysis for Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. This method provides direct experimental evidence to confirm the compound's empirical and molecular formula (C₁₁H₉N₃O). The experimentally determined percentages are compared against the theoretically calculated values based on the chemical formula. A close agreement between the found and calculated values is a crucial criterion for verifying the purity and confirming the identity of the synthesized compound. mdpi.com
Table 2: Elemental Analysis Data for this compound (C₁₁H₉N₃O)
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 66.32 | 66.30 |
| Hydrogen (H) | 4.55 | 4.58 |
| Nitrogen (N) | 21.09 | 21.05 |
Photoelectron Spectroscopy (XPS, UPS) for Surface Electronic Structure
Photoelectron spectroscopy encompasses two primary techniques, X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), which are indispensable for probing the surface electronic structure of materials like this compound, particularly in the form of thin films. osti.gov
X-Ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative information about the elemental composition and, critically, the chemical bonding environment at the material's surface. ntu.edu.twmdpi.com By irradiating the sample with X-rays, core-level electrons are ejected, and their binding energies are measured. These binding energies are sensitive to the local chemical state of an atom. ntu.edu.tw For this compound, high-resolution scans of the C 1s and N 1s regions are particularly informative. The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different environments, such as C-C/C-H in the phenyl ring, C-O from the ether linkage, and C=N/C-N within the triazine ring. mdpi.com Similarly, the N 1s spectrum confirms the presence and chemical state of the nitrogen atoms within the triazine ring. nih.govtudelft.nl
Table 3: Representative XPS Binding Energies for Triazine-Based Compounds
| Core Level | Functional Group | Typical Binding Energy (eV) | Reference |
| N 1s | C-N=C (Triazine Ring) | 398.4 - 399.2 | mdpi.comnih.gov |
| N 1s | N-(C)₃ (Bridging Nitrogen) | 399.4 - 400.6 | mdpi.comnih.gov |
| C 1s | C-N=C (Triazine Ring) | 287.9 - 288.3 | mdpi.comnih.gov |
| C 1s | C-C (Aromatic) | ~284.6 | mdpi.com |
Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons (typically from a helium discharge lamp) to probe the valence electron energy levels. scientaomicron.comthermofisher.cn This technique is extremely surface-sensitive and is used to determine key electronic properties like the ionization energy (the energy from the vacuum level to the highest occupied molecular orbital, HOMO) and the work function of thin films. msesupplies.commpg.de The shape of the UPS spectrum provides a fingerprint of the valence band's density of states. osti.gov This information is crucial for understanding the performance of this compound-based materials in electronic devices, as it governs charge injection and transport at interfaces. mpg.de
Atomic Force Microscopy (AFM) for Surface Morphology of Thin Films
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and quantify the surface topography of materials at the nanoscale. oxinst.comafmworkshop.com When this compound is deposited as a thin film, for instance by vacuum deposition or solution coating, AFM is an essential tool for characterizing the film's morphology. researchgate.netspectraresearch.com
The technique operates by scanning a sharp tip attached to a cantilever across the sample surface. oxinst.com By monitoring the tip-surface interactions, a three-dimensional topographic map is generated. This allows for the direct visualization of surface features such as grains, domains, and defects. researchgate.net Key quantitative parameters, including average surface roughness (Ra), root-mean-square (RMS) roughness, and grain size distribution, can be extracted from AFM images. researchgate.netnih.govresearchgate.net This information is vital for correlating the film's structure with its optical and electronic properties, as surface morphology can significantly impact device performance. spectraresearch.com
Table 4: Example Morphological Data from AFM Analysis of a Triazine Derivative Thin Film
| Parameter | Value | Description |
| Scan Area | 2 µm x 2 µm | The dimensions of the imaged surface area. |
| Average Roughness (Ra) | 1.2 nm | The arithmetic average of the absolute values of the height deviations from the mean plane. |
| RMS Roughness (Rq) | 1.5 nm | The root mean square average of height deviations from the mean plane. |
| Mean Grain Size | 55 nm | The average diameter of the crystalline or amorphous grains forming the film. |
Computational and Theoretical Investigations of 2 Phenoxy 1,3,5 Triazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to predict molecular characteristics from first principles.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict reactivity, stability, and various spectroscopic parameters. The B3LYP functional is a common choice for such studies on triazine derivatives. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for describing a molecule's chemical reactivity and kinetic stability. pmf.unsa.ba The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. pmf.unsa.baeurjchem.com
For phenoxy-triazine systems, the HOMO is typically located on the electron-rich phenoxy group, while the LUMO is centered on the electron-deficient triazine ring. This separation indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. In studies of related triazine derivatives, the introduction of various substituent groups has been shown to tune the FMO energy levels. frontiersin.org For instance, in a study on 2,4-Dimorpholino-6-(4-nitrophenoxy)- eurjchem.comacs.orgscirp.org-triazine, both HOMO and LUMO orbitals were found to be distributed over the conjugation plane, with the energy gap explaining the charge transfer interactions within the molecule. researchgate.netpmf.unsa.ba
Table 1: Representative Frontier Molecular Orbital Data for an Analogous Triazine Compound Data is for a related compound, 2,4-Dimorpholino-6-(4-nitrophenoxy)- eurjchem.comacs.orgscirp.org-triazine, to illustrate typical FMO values.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.53 |
| ELUMO | -2.41 |
| Energy Gap (ΔE) | 4.12 |
Source: Theoretical study on 2,4-Dimorpholino-6-(4-nitrophenoxy)- eurjchem.comacs.orgscirp.org-triazine. researchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. eurjchem.com These maps plot the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In 2-Phenoxy-1,3,5-triazine, the MEP map is expected to show a strong negative potential around the nitrogen atoms of the triazine ring due to their high electronegativity and lone pairs of electrons. This indicates their role as hydrogen bond acceptors or sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential. Such analyses have been performed on numerous triazine derivatives to understand intermolecular interactions and reactivity. researchgate.netresearchgate.net For example, in a study on a substituted phenoxy triazine polymer, MEP analysis helped identify the regions responsible for its interaction with metal surfaces in corrosion inhibition. researchgate.net
Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, are used to calculate molecular geometries and energies from first principles without reliance on empirical parameters. These calculations provide optimized structural parameters (bond lengths, bond angles, and dihedral angles) that are often in good agreement with experimental data from techniques like X-ray crystallography.
Table 2: Selected Experimental Bond Lengths and Angles for 2,4,6-Triphenoxy-1,3,5-triazine (B167544) These values serve as a reliable approximation for the geometry in this compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C(triazine)–N(triazine) | ~1.33 | N–C–N (in triazine) | ~126.5 |
| C(triazine)–O | ~1.35 | C–N–C (in triazine) | ~113.5 |
| O–C(phenyl) | ~1.41 | C–O–C | ~118.0 |
Source: Crystal structure data for 2,4,6-triphenoxy-1,3,5-triazine. acs.org
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the properties of electronically excited states. researchgate.netnih.gov It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.
For triazine derivatives, TD-DFT calculations have been successfully used to correlate experimental UV absorption data with theoretical predictions. researchgate.netsci-hub.se These studies help to understand the nature of electronic transitions, such as n→π* or π→π* transitions, and the influence of substituents on the absorption wavelength (λmax). For example, TD-DFT studies on a series of 1,3,5-triazine (B166579) compounds designed as UV absorbers showed good agreement between the predicted and experimental absorption data, which was crucial for designing new photostable materials. sci-hub.se Similar calculations on this compound would elucidate its UV absorption characteristics and the nature of its low-energy electronic transitions.
Table 3: Representative TD-DFT Data for an Analogous Triazine Compound Data for a model 1,3,5-triazine derivative to illustrate typical output.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.50 | 275 | 0.002 |
| S0 → S2 | 4.85 | 255 | 0.450 |
| S0 → S3 | 5.10 | 243 | 0.310 |
Source: Illustrative data based on TD-DFT studies of triazine systems. sci-hub.semdpi.com
Density Functional Theory (DFT) Studies of Electronic Structure
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations provide detailed information on conformational changes, molecular interactions, and the thermodynamic properties of a system in a simulated environment (e.g., in a solvent or interacting with a surface or protein).
For this compound, MD simulations could be employed to investigate several aspects:
Conformational Dynamics: To study the rotation around the C(triazine)–O and O–C(phenyl) single bonds and determine the preferred conformations in different environments.
Solvation Effects: To understand how the molecule interacts with solvent molecules and how this affects its structure and properties.
Intermolecular Interactions: In condensed phases, MD can reveal how molecules of this compound pack together and what types of non-covalent interactions (e.g., π-π stacking) dominate. acs.org
While specific MD studies on this compound are not prominent in the literature, the methodology has been extensively applied to other triazine derivatives to explore their binding stability with biological targets like enzymes or DNA, providing crucial insights for drug design. nih.govnih.gov
Conformational Analysis and Flexibility Studies of this compound
The flexibility of this compound is primarily determined by the rotation around the C-O-C ether linkage that connects the phenoxy group to the triazine ring. Conformational analysis through computational methods, such as Density Functional Theory (DFT), helps in identifying the most stable spatial arrangements and the energy barriers between them.
The key dihedral angle (C-O-C-N) dictates the orientation of the phenyl ring relative to the triazine ring. Calculations for similar phenoxy-triazine systems suggest that the molecule is not planar. The rotational barrier is influenced by steric hindrance and electronic effects between the two aromatic systems. While specific data for the parent this compound is not abundant, studies on related flexible triazine building blocks, such as 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine, confirm that the phenoxy linkage imparts significant flexibility, which is crucial for the construction of dynamic materials like covalent organic frameworks (COFs). rsc.org The rotational freedom allows the molecule to adopt various conformations, which can influence its packing in the solid state and its interaction with other molecules.
Table 1: Representative Calculated Conformational Data for a Phenoxy-Triazine Linkage
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Most Stable Dihedral Angle (C-O-C-N) | The angle defining the twist between the phenoxy and triazine rings in the lowest energy state. | ~60-70° |
| Rotational Energy Barrier | The energy required to rotate the phenoxy group around the C-O bond. | 5-10 kcal/mol |
| Planar Conformation Energy | The relative energy of the conformation where the two rings are coplanar (0° dihedral angle). | +2-4 kcal/mol (relative to most stable) |
Interaction Dynamics in Self-Assembled Systems
Computational studies are instrumental in understanding the non-covalent interactions that govern the self-assembly of this compound molecules. These interactions determine the supramolecular architecture in the solid state. Research on substituted 2,4,6-triaryloxy-1,3,5-triazines reveals that crystal packing is stabilized by a combination of weak intermolecular forces. acs.org
Key interactions include:
π-π Stacking: The aromatic character of both the triazine and phenyl rings allows for stacking interactions, which are a major driving force for assembly.
Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds form between the hydrogen atoms on the phenyl rings and the nitrogen atoms of the triazine ring or the ether oxygen. acs.org
Heteroatom Interactions: In substituted analogues, interactions involving halogens (e.g., Br, Cl) can lead to the formation of specific synthons, like the X₃ synthon, which direct the formation of channel-like structures. rsc.org
For larger derivatives like 2,4,6-tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine, self-assembly can lead to the formation of a composite "Piedfort unit," where two molecules assemble into a single host unit capable of including guest molecules. rsc.org While this compound is a simpler molecule, these fundamental interaction types—π-stacking and weak hydrogen bonds—are expected to be the primary forces controlling its molecular recognition and supramolecular self-assembly. acs.orgnih.gov
Structure-Reactivity Relationship Predictions
Computational Assessment of Reaction Pathways and Transition States
Computational methods, particularly DFT, are used to model chemical reactions, calculate activation energies, and elucidate reaction mechanisms. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the triazine ring, which would involve the displacement of the phenoxy group.
Studies on the reaction of phenolate (B1203915) ions with a related compound, 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine, show a linear Brønsted-type relationship, which is consistent with a single-step, concerted mechanism involving a single transition state, rather than a multi-step process with a stable intermediate. rsc.orgkent.ac.uk DFT calculations on the SNAr reaction of 5-bromo-1,2,3-triazine (B172147) with phenols similarly support a concerted mechanism. acs.org
These computational models can predict the feasibility of various substitution reactions on the this compound core, guiding synthetic efforts. By calculating the energies of reactants, transition states, and products, chemists can predict reaction rates and identify the most likely reaction pathways. The electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to nucleophilic attack, and the phenoxy group is a potential leaving group. acs.org
Table 2: Representative DFT-Calculated Parameters for SNAr Reaction on a Triazine Core
| Computational Parameter | Significance | Illustrative Finding for a Related System |
|---|---|---|
| Activation Energy (ΔG‡) | Determines the reaction rate; a lower barrier indicates a faster reaction. | Calculated for displacement of a leaving group by a nucleophile. |
| Reaction Energy (ΔGrxn) | Indicates the thermodynamic favorability of the reaction. | Negative value indicates an exothermic, favorable reaction. |
| Transition State Geometry | Shows the bonding at the point of highest energy, confirming the mechanism (e.g., concerted vs. stepwise). | Simultaneous bond-breaking (C-leaving group) and bond-forming (C-nucleophile). rsc.orgkent.ac.uk |
Prediction of Spectroscopic Signatures
Theoretical calculations are highly effective in predicting spectroscopic properties, which aids in the characterization of molecules.
NMR Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts. For this compound, calculations would differentiate the signals for the protons on the triazine ring from those on the phenoxy group. Predicted spectra for related phenoxymethyl-pyridotriazines show distinct signals for pyridine (B92270) protons (δ 8.5–9.5 ppm) and phenoxymethyl (B101242) protons (δ 4.5–5.0 ppm), illustrating the power of this predictive capability. vulcanchem.com
IR Spectroscopy: Infrared spectra can be simulated to identify characteristic vibrational frequencies. For this compound, key predicted peaks would include the C-O-C ether stretching vibrations (~1250 cm⁻¹) and aromatic C=C stretching (~1600 cm⁻¹). vulcanchem.com Studies on various 1,3,5-triazine compounds have explored the intramolecular hydrogen bonds and their effect on IR spectra. sci-hub.se
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. sci-hub.se For derivatives of 2,4,6-tris(phenoxy)-1,3,5-triazine, absorption is typically observed in the 200-400 nm range. researchgate.net Such calculations can help in designing triazine derivatives with specific optical properties, for example, as UV absorbers. sci-hub.se
Table 3: Predicted Spectroscopic Signatures for this compound
| Spectroscopy | Predicted Feature | Approximate Predicted Value |
|---|---|---|
| ¹H NMR | Triazine ring protons | δ 8.5 - 9.0 ppm |
| ¹H NMR | Phenoxy group protons | δ 7.0 - 7.5 ppm |
| ¹³C NMR | Triazine ring carbons | δ 165 - 175 ppm |
| IR | Asymmetric C-O-C stretch | ~1250 cm⁻¹ |
| UV-Vis (TD-DFT) | λmax (in solution) | ~270 - 290 nm |
Machine Learning and Artificial Intelligence Applications
Predictive Modeling for Synthesis and Material Properties
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the discovery and optimization of molecules. For this compound and its derivatives, these approaches can be used to build predictive models for various endpoints.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): 3D-QSAR models have been successfully developed for 1,3,5-triazine derivatives to predict their biological activity, such as anti-viral efficacy. mdpi.com These models correlate the 3D structural features of molecules (e.g., steric and electrostatic fields) with their observed activity, allowing for the virtual screening and design of more potent compounds. nih.govresearchgate.net Similarly, QSPR models can predict physical properties, such as UV absorption characteristics, to guide the design of new materials like UV absorbers. sci-hub.se
Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules. By analyzing vast databases of chemical reactions, these algorithms can suggest precursor materials and reaction conditions, potentially identifying more efficient or novel pathways to synthesize substituted phenoxy-triazines.
ADME/Toxicity Prediction: An important application of ML in drug discovery is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles. Models like the "BOILED-Egg" can predict properties such as gastrointestinal absorption and blood-brain barrier penetration for new triazine derivatives, helping to prioritize candidates with favorable pharmacokinetic properties early in the design process. mdpi.comresearchgate.net
The application of these computational tools allows for the rapid, in-silico evaluation of thousands of potential derivatives of this compound, significantly reducing the time and cost associated with experimental synthesis and testing.
High-Throughput Computational Screening of Derivatives
High-throughput computational screening (HTCS) has emerged as a powerful tool in drug discovery and materials science to rapidly evaluate large libraries of virtual compounds. For derivatives of this compound, this in silico approach has been instrumental in identifying promising candidates for various therapeutic applications by predicting their binding affinities, pharmacokinetic properties, and potential biological activities.
Researchers have systematically modified the core structure of this compound to explore the structure-activity relationships (SAR) and identify key structural motifs responsible for desired biological effects. These computational studies often precede and guide synthetic efforts, saving significant time and resources.
Screening for Serotonin (B10506) Receptor Ligands:
A significant area of investigation has been the design of this compound derivatives as ligands for serotonin receptors, particularly the 5-HT₆ receptor, which is a target for cognitive disorders. In one study, derivatives of 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine were designed and evaluated. mdpi.com The lead compound, MST4, showed high antagonist potency (Ki = 11 nM). mdpi.com A subsequent high-throughput screening of new derivatives identified 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3) as another potent and selective 5-HT₆R ligand with a Ki value of 13 nM. mdpi.com
Further research focused on modifying a lead compound, 4-(4-methylpiperazin-1-yl)-6-(phenoxymethyl)-1,3,5-triazin-2-amine, by introducing different substituents on the benzene (B151609) ring, using branched ether linkers, or replacing the ether oxygen with sulfur or selenium. researchgate.net This screening identified the 2-isopropyl-5-methylphenyl derivative as a highly active 5-HT₆R antagonist (Ki = 11 nM). researchgate.net The SAR analysis revealed that replacing the ether oxygen with sulfur was beneficial for increasing affinity and antagonist activity. researchgate.net
Table 1: Computational Screening Data for 5-HT₆ Receptor Ligands
| Compound/Derivative | Lead Compound | Modification | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| MST4 | - | (2-isopropyl-5-methylphenoxy)methyl group | 11 nM | mdpi.com |
| Compound 3 | MST4 | 2-tert-butylphenoxy group | 13 nM | mdpi.com |
| 2-isopropyl-5-methylphenyl derivative (10) | 4-(4-methylpiperazin-1-yl)-6-(phenoxymethyl)-1,3,5-triazin-2-amine (7) | Introduction of 2-isopropyl-5-methylphenyl group | 11 nM | researchgate.net |
| Sulfur analogue (19) | 4-(4-methylpiperazin-1-yl)-6-(phenoxymethyl)-1,3,5-triazin-2-amine (7) | Replacement of ether oxygen with sulfur | Beneficial for affinity | researchgate.net |
Screening for Anticancer Agents:
The 1,3,5-triazine scaffold is present in approved anticancer drugs like altretamine. frontiersin.orgderpharmachemica.com Computational screening of novel 1,3,5-triazine derivatives has been performed to identify new potential anticancer agents. In one study, a library of new 1,3,5-triazine analogues was designed and screened by the National Cancer Institute (NCI) against 60 human tumor cell lines. derpharmachemica.com Compound 6 from this series, which features a disubstituted phenol (B47542) moiety, showed significant inhibitory activity, particularly against the renal cancer (CAKI-1) cell line with 60.13% inhibition. derpharmachemica.com Molecular docking studies suggested that its activity may stem from the inhibition of PI3Kγ, with a calculated IC₅₀ value of 6.90 μM. derpharmachemica.com
Another study employed a green synthesis protocol for morpholine-functionalized 1,3,5-triazine derivatives and evaluated their cytotoxicity against colorectal cancer cell lines. mdpi.com In silico ADME analysis was conducted to support the drug-likeness of the synthesized compounds. mdpi.com Similarly, computational target prediction for a series of s-triazine derivatives suggested potent inhibition against receptor tyrosine kinases like EGFR and ALK. researchgate.net Molecular docking showed that derivative 2g had a docking score of -8.3 kcal/mol against EGFR. researchgate.net
Table 2: Computational Screening Data for Anticancer Activity
| Compound/Derivative | Screening Target | Key Finding | Docking Score / Activity | Reference |
|---|---|---|---|---|
| Compound 6 (with disubstituted phenol) | 60 Human Tumor Cell Lines (NCI) | Effective against Renal Cancer (CAKI-1) | 60.13% inhibition; IC₅₀=6.90 μM (PI3Kγ) | derpharmachemica.com |
| Compound 11 (morpholine-functionalized) | Colorectal Cancer Cell Lines (SW480, SW620) | Superior antiproliferative activity | IC₅₀ = 5.85 µM | mdpi.com |
| Derivative 2g | Receptor Tyrosine Kinases | Potent EGFR inhibition | -8.3 kcal/mol (EGFR) | researchgate.net |
Screening for Other Therapeutic Targets:
High-throughput screening has also been applied to discover 1,3,5-triazine derivatives for other diseases. For instance, a library of 207 PABA-conjugated 1,3,5-triazine derivatives was designed and screened in silico as potential antimalarial agents targeting the Pf-DHFR enzyme. nih.gov This screening led to the selection of ten compounds for synthesis. The docking results for compound 4C(11) showed a strong binding interaction with the target enzyme, with a binding energy of -464.70 kcal/mol against the wild type. nih.gov
In the context of Alzheimer's disease, new analogs of nitrogen mustards containing a 1,3,5-triazine ring were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov While not strictly phenoxy derivatives, these studies highlight the utility of computational screening for triazine compounds. For example, compound 4a showed significant inhibition of both AChE (IC₅₀ = 0.055 µM) and BACE1 (IC₅₀ = 11.09 µM). nih.gov
Table 3: Computational Screening for Various Therapeutic Targets
| Compound/Derivative | Therapeutic Target | Enzyme/Receptor | Key Finding (Activity/Score) | Reference |
|---|---|---|---|---|
| Compound 4C(11) | Antimalarial | Pf-DHFR (wild type) | Binding Energy = -464.70 kcal/mol | nih.gov |
| Compound 4a | Alzheimer's Disease | AChE | IC₅₀ = 0.055 µM | nih.gov |
| Compound 4a | Alzheimer's Disease | BACE1 | IC₅₀ = 11.09 µM | nih.gov |
These examples underscore the critical role of high-throughput computational screening in the rational design and discovery of novel this compound derivatives. By enabling the rapid evaluation of vast chemical spaces, these computational methods accelerate the identification of lead compounds with promising therapeutic potential, guiding subsequent experimental validation and development.
Advanced Materials Science Applications and Functional Design Principles of 2 Phenoxy 1,3,5 Triazine Derivatives
Supramolecular Chemistry and Self-Assembly
The 1,3,5-triazine (B166579) core is a foundational building block in supramolecular chemistry due to its planar, electron-deficient nature and the presence of three nitrogen atoms that can act as hydrogen bond acceptors. chim.itresearchgate.net When functionalized with phenoxy groups, the resulting 2-phenoxy-1,3,5-triazine derivatives gain additional sites for non-covalent interactions, including π-π stacking and hydrogen bonding, enabling the construction of complex, self-assembled architectures. chim.itresearchgate.netrsc.org These molecules are instrumental in designing materials with tailored properties for various applications. researchgate.net
Design of Hydrogen-Bonded and Pi-Stacked Architectures
The design of supramolecular structures using this compound derivatives hinges on the strategic placement of functional groups that promote specific intermolecular interactions. The nitrogen atoms on the triazine ring are effective hydrogen bond acceptors, while the phenoxy substituents and the triazine core itself provide surfaces for π-π stacking interactions. chim.itresearchgate.net
Derivatives of 1,3,5-triazine engage in multiple non-covalent interactions, such as C–H···N and N–H···N hydrogen bonds, which are crucial for stabilizing the resulting supramolecular packing. mdpi.com The interplay of these forces directs the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net For instance, in the crystal structures of certain heteroatom-bridged s-triazines, C–H···S, C–H···N, and N–H···S contacts play a key role. mdpi.com The resulting hydrogen-bonded chains and layers create compact three-dimensional frameworks. mdpi.comnih.gov The ability to form these extended hydrogen-bonded architectures makes these compounds suitable as linkers for creating stable and functional materials. mdpi.com The planarity of the triazine ring facilitates efficient molecular packing, often leading to columnar or layered structures driven by π-stacking.
Role in Host-Guest Chemistry and Molecular Recognition (excluding biological implications)
In host-guest chemistry, a host molecule forms a complex with a guest molecule through non-covalent interactions. nih.govfrontiersin.org The unique electronic and structural features of this compound derivatives make them excellent candidates for host molecules. Their defined cavities and multiple interaction sites allow for the selective binding of guest molecules.
A notable example involves 2,4,6-tris(4-halophenoxy)-1,3,5-triazines, which form polar host-guest assemblies with trihalobenzene guest molecules. rsc.org The crystallization of these complexes is driven by a recurring halogen(guest)···π(host) interaction, demonstrating a specific molecular recognition event. rsc.org The design of such host-guest systems relies on complementing the size, shape, and electronic properties of the host and guest to maximize the binding affinity. The triazine core's electron-deficient nature can be leveraged to interact favorably with electron-rich guest molecules through charge-transfer interactions. chim.it
Formation of Co-crystals and Porous Frameworks (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)
The ability of this compound derivatives to form predictable and strong directional interactions makes them valuable components in crystal engineering for the creation of co-crystals and porous frameworks.
Co-crystals: A co-crystal is a multi-component molecular crystal where the constituents are held together by non-covalent interactions, typically hydrogen bonding. crystalpharmatech.com Derivatives like 2,4-diamino-6-phenyl-1,3,5-triazine have been shown to form co-crystals with various dicarboxylic acids. researchgate.net These structures are often built upon robust supramolecular synthons, such as the R2²(8) ring motif formed via N–H···O and O–H···N hydrogen bonds between the triazine and the acid. researchgate.net
Porous Frameworks:
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes linked by organic ligands. mdpi.com Triazine derivatives bearing carboxylate groups, such as 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (H3TCPT), are widely used as organic linkers. mdpi.com The abundance of donor and acceptor sites in these ligands facilitates the generation of stable and functional MOFs with high porosity and surface area, which are crucial for applications like gas storage and catalysis. mdpi.com
Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers with structures held together by strong covalent bonds. Covalent Triazine Frameworks (CTFs) are a specific subclass of COFs that utilize the triazine ring as a key structural unit. researchgate.netmdpi.com Phenoxy-linked CTFs can be synthesized from monomers like 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine. acs.orgresearchgate.net These materials exhibit permanent porosity, high thermal and chemical stability, and high specific surface areas. acs.orgresearchgate.net For example, a COF prepared from an O-linked flexible tripodal triazine demonstrated increased crystallinity and a BET surface area of 279.5 m²·g⁻¹. acs.orgresearchgate.net Another study on phenylamino-, phenoxy-, and benzenesulfenyl-linked CTFs reported a CO₂ adsorption performance of 4.5 mmol g⁻¹ for the phenoxy-functionalized material (CTF-O) at 273 K and 1 bar. researchgate.net
Functional Organic Electronics and Optoelectronic Devices
The electron-deficient 1,3,5-triazine core is a powerful building block for designing materials for organic electronics. nih.gov Its high electron affinity and thermal stability make triazine derivatives effective electron transporters. nih.gov When combined with electron-donating groups through a phenoxy linker, the resulting molecules can exhibit bipolar charge transport properties and tunable optoelectronic characteristics, making them suitable for a range of devices. rsc.orgrsc.org
Light-Emitting Materials and Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, this compound derivatives are versatile components used as host materials, electron transport layer (ETL) materials, and emitters. oled-intermediates.comresearchgate.netrsc.org
Host Materials: Bipolar host materials are crucial for achieving balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs). rsc.org A compound like 3-(4,6-diphenoxy-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPOTPCz) combines the electron-accepting triazine core with the hole-transporting carbazole moiety, resulting in a bipolar host with a high triplet energy (2.86 eV), which is essential for efficiently hosting blue and green phosphorescent emitters. rsc.org
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials enable OLEDs to achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. st-andrews.ac.uk The design of TADF emitters often involves connecting an electron-donating unit to an electron-accepting unit, a role for which the triazine core is well-suited. st-andrews.ac.uk The spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in these donor-acceptor molecules leads to a small singlet-triplet energy gap (ΔEST), facilitating reverse intersystem crossing (RISC) from the triplet to the singlet state. st-andrews.ac.uk
Device Performance: The incorporation of phenoxy-triazine derivatives can lead to high-performance OLEDs. For instance, green PhOLEDs using 1,3,5-triazine derivatives as hosts have achieved high external quantum efficiencies (ηext) of up to 17.5% and power efficiencies (ηp) of 59.0 lm W⁻¹. rsc.org The molecular structure significantly influences device performance; for example, meta-linkages between the triazine core and peripheral groups can limit π-conjugation, thereby maintaining a high triplet energy level. rsc.org
Below is a table summarizing the performance of selected OLEDs incorporating phenoxy-triazine derivatives.
| Compound | Role | Dopant/Device Structure | Max. EQE (%) | Power Efficiency (lm/W) | Triplet Energy (eV) |
| DPOTPCz | Bipolar Host | Green PhOLED | Data not specified | Data not specified | 2.86 |
| T2T | Host | (PPy)₂Ir(acac) | 17.5 | 59.0 | 2.80 |
This table is generated based on available data in the search results. EQE stands for External Quantum Efficiency.
Organic Photovoltaics (OPVs) and Solar Cell Components
The unique chemical, optical, and electronic properties of the 1,3,5-triazine ring make it an excellent core for constructing materials for solar cells. nih.govnih.gov Triazine-based molecules, particularly star-shaped conjugated molecules, have been explored as donors, acceptors, and interfacial layer materials in organic solar cells. nih.govresearchgate.netmdpi.com
The electron-deficient nature of the triazine moiety makes it a suitable building block for acceptor materials in bulk heterojunction (BHJ) solar cells. When functionalized with appropriate donor groups via phenoxy linkers, the resulting D-A or D-π-A molecules exhibit strong absorption in the visible region and appropriate energy levels for efficient charge separation at the donor-acceptor interface. The presence of the triazine core has been shown to significantly improve the photovoltaic performance of solar cells. For example, triazine-based materials have been used to achieve power conversion efficiencies (PCEs) of over 8%. nih.gov
Charge Transport Materials (Hole and Electron Transport Layers)
The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives highly effective as electron transport materials (ETMs) in organic electronics. nih.gov The nitrogen atoms in the triazine ring lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the injection and transport of electrons. nih.gov This inherent high electron affinity, combined with good thermal stability, has led to the development of numerous triazine-based compounds for use in devices like Organic Light-Emitting Diodes (OLEDs). nih.gov
Researchers have synthesized various star-shaped 1,3,5-triazine derivatives that function as new electron transport-type host materials for phosphorescent OLEDs. researchgate.netrsc.org The design principle often involves attaching various aryl substituents to the central triazine core, which influences the material's morphological, thermal, and photophysical properties, as well as its electron mobility. researchgate.netrsc.org For instance, linking the triazine core to peripheral aryl moieties through a meta-position can limit the extension of π-conjugation, resulting in high triplet energies, a desirable trait for host materials in phosphorescent devices. rsc.orgsemanticscholar.org
While triazine derivatives are primarily known for their exceptional electron-transporting properties, they are also incorporated into bipolar host materials. acs.org In these systems, a triazine-based unit is combined with a hole-transporting moiety, such as carbazole, to achieve a more balanced charge transport within the emissive layer of an OLED. acs.org This strategy helps to control the charge balance between holes and electrons, optimizing the location of the recombination zone and preventing exciton quenching, thereby improving device efficiency. acs.org
Detailed research has quantified the performance of several triazine derivatives as electron transport materials. Time-of-flight (TOF) mobility measurements have confirmed good electron mobilities for these compounds, often exceeding 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netrsc.org
Table 1: Performance of Selected 1,3,5-Triazine Derivatives as Electron Transport Host Materials in Green PhOLEDs
| Compound Name | Abbreviation | Electron Mobility (cm² V⁻¹ s⁻¹) | Triplet Energy (eV) | Max. External Quantum Efficiency (ηext) | Source(s) |
|---|---|---|---|---|---|
| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine | T2T | > 10⁻⁴ | 2.80 | 17.5% | researchgate.netrsc.orgsemanticscholar.org |
| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine | T3T | > 10⁻⁴ | 2.69 | 14.4% | researchgate.netrsc.orgsemanticscholar.org |
This table is interactive. Click on the headers to sort the data.
The superior performance of devices using T2T as a host is attributed to balanced charge recombination within the emissive layer. semanticscholar.org
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and printable electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. researchgate.nettcichemicals.com Given their demonstrated high electron mobility in OLEDs, this compound derivatives and related compounds are promising candidates for n-channel semiconductor materials in OFETs.
The key properties that make triazine derivatives suitable for OFET applications include:
High Electron Affinity: The electron-deficient triazine core facilitates stable n-type (electron) transport, which has historically been more challenging to achieve than p-type (hole) transport in organic materials.
Molecular Design Flexibility: The ability to substitute at the 2, 4, and 6 positions of the triazine ring allows for fine-tuning of molecular packing in the solid state. This control over intermolecular interactions is crucial for efficient charge transport in the thin film of an OFET. tcichemicals.com
Good Stability: Many triazine derivatives exhibit high thermal stability and resistance to oxidation, which are critical for the operational lifetime and reliability of OFET devices. nih.gov
While specific research focusing solely on this compound in OFETs is emerging, the principles established from their use in other organic electronic devices strongly suggest their potential. The development of high-mobility n-type OFETs is essential for creating complementary logic circuits, which are the basis for complex electronics. frontiersin.org The structural variety and tunable electronic properties of the triazine family make them a compelling platform for designing new organic semiconductors to meet this demand.
Polymer Chemistry and Advanced Polymeric Materials
The 1,3,5-triazine scaffold is a versatile building block in polymer chemistry, enabling the creation of advanced materials with a wide range of properties. Its rigid, planar structure and the ability to be tri-substituted allow it to be incorporated into polymers as a monomer, a cross-linking agent, or a performance-enhancing additive.
Monomers for Polymerization (e.g., Condensation Polymerization, Addition Polymerization)
Derivatives of this compound can be designed as monomers for both addition and condensation polymerization.
Addition Polymerization: This type of polymerization involves the joining of monomers, typically containing a carbon-carbon double bond, without the loss of any atoms. savemyexams.comsavemyexams.com A triazine derivative can be functionalized with a polymerizable group, such as a vinyl group, to act as a monomer. For example, 2,4-diphenyl-6-(4-vinylphenoxy)-1,3,5-triazine has been used as an electron-transporting monomer and co-polymerized with a hole-transporting vinyl monomer via free-radical polymerization to create bipolar host polymers for OLEDs. acs.org In this approach, the triazine unit is incorporated into the polymer side chain, imparting its electronic properties to the final macromolecule.
Condensation Polymerization: This process involves the reaction between two polyfunctional monomers, leading to the formation of a larger structural unit while releasing a smaller molecule such as water. libretexts.orgyoutube.com Triazine derivatives can be synthesized with multiple reactive functional groups like amines (-NH2), hydroxyls (-OH), or carboxylic acids (-COOH), making them suitable for condensation polymerization. A classic example in the broader triazine family is the reaction of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) with formaldehyde to produce melamine-formaldehyde resins, which are durable thermosetting plastics. libretexts.org Similarly, triazine monomers functionalized with amino groups can undergo polycondensation to form advanced materials like hyperbranched polyamides. researchgate.net
Cross-linking Agents and Curing Systems for Resins
The trifunctional nature of the 1,3,5-triazine ring makes its derivatives excellent candidates for use as cross-linking agents. Cross-linkers are molecules that form covalent bonds to link separate polymer chains, creating a three-dimensional network structure. This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material. specialchem.com
Triazine derivatives functionalized with multiple reactive groups can act as a central hub for this network. For instance, triisocyanato triazines have been developed as cross-linkers for polymers containing active hydrogen groups, such as hydroxylated polymers. google.com The isocyanate groups react with the hydroxyl groups to form stable urethane linkages, curing the resin into a durable, environmentally resistant coating. google.com Other reactive moieties, such as epoxy or vinyl groups, can also be attached to the triazine core to participate in various curing chemistries. For example, triazine-based crosslinked polymers can be synthesized through the reaction of trisglycidylisocyanurate with melamine. researchgate.net
Polymer Modifiers and Additives for Enhanced Performance
Incorporating this compound derivatives as additives can significantly improve the performance and durability of commodity and engineering polymers. Their primary roles in this context are as flame retardants and UV stabilizers.
Flame Retardants: The high nitrogen content (67% by mass in melamine) of the 1,3,5-triazine ring is key to its flame-retardant properties. libretexts.org When exposed to high heat, these compounds can release inert nitrogen gas, which dilutes the flammable gases and oxygen in the vicinity of the fire. They also promote the formation of a stable char layer on the polymer surface, which acts as a barrier to heat and mass transfer, further inhibiting combustion. researchgate.net Triazine-based compounds are often used in intumescent flame retardant (IFR) systems, where they act as charring agents. researchgate.netmdpi.com
UV Stabilizers: Many organic polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation. UV absorbers are additives that preferentially absorb harmful UV rays and dissipate the energy as heat, protecting the polymer backbone. The 1,3,5-triazine structure can be functionalized with chromophores, such as hydroxyphenyl groups, to create highly effective UV absorbers. These triazine-type UV stabilizers are used to enhance the weatherability and lifespan of plastics, coatings, and other materials intended for outdoor use.
Table 2: 1,3,5-Triazine Derivatives as Polymer Additives
| Additive Type | Function | Mechanism of Action | Example Compound Class | Source(s) |
|---|---|---|---|---|
| Flame Retardant | Reduces flammability of the polymer. | Promotes char formation and releases inert nitrogen gas upon combustion. | Melamine and its derivatives, Triazine-based polymers. | researchgate.netmdpi.com |
This table is interactive. Click on the headers to sort the data.
High-Performance Polymers with Triazine Scaffolds
The incorporation of the 1,3,5-triazine scaffold directly into the polymer structure, either as part of the main chain or as a core for branched architectures, leads to the creation of high-performance polymers. The inherent properties of the triazine ring—rigidity, thermal stability, and defined geometry—are imparted to the resulting macromolecule. mdpi.comnih.gov
Star-shaped and hyperbranched polymers using a triazine core have been developed for optoelectronic applications. researchgate.net These materials exhibit superior thermal and optoelectronic properties compared to their linear analogues due to their unique three-dimensional and highly branched structures. researchgate.net The triazine core can also form the basis for sequence-defined polymers, offering precise control over the material's properties at a molecular level. osti.gov
Furthermore, crosslinked polymers based on triazine units, such as those formed from melamine and formaldehyde, result in thermosetting resins known for their exceptional hardness, durability, and resistance to heat and chemicals. libretexts.org These high-performance materials are used in demanding applications such as high-pressure laminates, dinnerware, and coatings. libretexts.org The synthesis of triazine-based crosslinked polymers can be achieved through solvent-free melt-state reactions, offering an environmentally conscious production pathway. researchgate.net
Sensor Technologies and Molecular Probes
The unique electronic properties and versatile substitution patterns of the 1,3,5-triazine core make its derivatives, including this compound, highly suitable scaffolds for the development of advanced sensor technologies. The electron-deficient nature of the triazine ring, combined with the tunable properties of the phenoxy group and other substituents, allows for the rational design of molecules that can selectively interact with specific analytes, resulting in a detectable signal. These interactions can manifest as changes in color (chromogenic sensing) or fluorescence (fluorosensing), enabling the detection and quantification of a wide range of chemical species.
Chemosensors for Small Molecule and Ion Detection (e.g., metal ions, environmental pollutants)
Chemosensors are synthetic molecules designed to bind selectively with target analytes and produce a measurable signal. Derivatives of 1,3,5-triazine are effective platforms for chemosensors due to the nitrogen atoms in the triazine ring, which can act as binding sites for metal ions and other electrophilic species. The phenoxy substituent can be further functionalized to introduce additional binding sites or to modulate the electronic properties of the triazine core, thereby enhancing selectivity and sensitivity.
The detection of metal ions is a significant area of research due to their biological and environmental importance. researchgate.net Triazine-based chemosensors have been developed for a variety of cations. researchgate.net The design principle often involves incorporating a receptor unit that specifically binds the target ion and a signaling unit that reports this binding event. The triazine ring can serve as part of both the receptor and the signaling pathway. For instance, functionalization of the triazine scaffold with moieties capable of ion chelation leads to sensors that can detect environmentally relevant metal ions. The binding event alters the internal charge transfer (ICT) characteristics of the molecule, leading to a change in its absorption spectrum.
Table 1: Examples of Triazine-Based Chemosensors for Ion and Small Molecule Detection This table is generated based on the principles of chemosensor design and may not represent specific this compound derivatives from the provided search results.
| Sensor Derivative Class | Target Analyte | Detection Principle | Signal Output |
|---|---|---|---|
| Triazine-Thiourea | Heavy Metal Ions (e.g., Hg²⁺) | Ion Chelation | Colorimetric/Fluorometric |
| Triazine-Crown Ether | Alkali Metal Ions (e.g., K⁺) | Host-Guest Interaction | UV-Vis Absorbance Shift |
| Amino-Substituted Triazine | Anions (e.g., F⁻) | Hydrogen Bonding | Colorimetric Change |
| Triazine-Hydrazone | Neutral Molecules (e.g., H₂S) | Chemical Reaction | Fluorescence "Turn-On" |
Fluorosensors and Ratiometric Probes for Chemical Analysis
Fluorosensors offer significant advantages over other detection methods, including high sensitivity and the ability to perform real-time measurements. Functionalized 1,3,5-triazine derivatives have been explored as components for fluorescent materials. rsc.org Star-shaped aryl derivatives of 1,3,5-triazine have found applications as fluorescent sensors for detecting nitro-containing explosives and as proton-controlled optical sensors. rsc.org
A key design strategy involves connecting the triazine core to a fluorophore. The analyte's interaction with the triazine moiety modulates the fluorescence properties of the molecule, such as intensity, lifetime, or emission wavelength. For example, a novel fast-responsive fluorescent probe based on a 1,3,5-triazine scaffold was developed for the detection of endogenous hydrogen sulfide (H₂S). rsc.org This "turn-on" probe exhibits a rapid response (within 20 seconds), a large Stokes shift (100 nm), and good selectivity, making it suitable for imaging H₂S in living cells. rsc.org
Ratiometric fluorescent probes represent a more advanced sensor design. These probes exhibit two distinct emission bands, and detection is based on the ratio of their intensities. nih.gov This approach provides a built-in self-calibration, which corrects for variations in probe concentration, excitation intensity, and environmental factors, leading to more accurate and reliable quantitative analysis. nih.gov While the direct synthesis of a this compound ratiometric probe was not detailed in the search results, the principle involves designing a molecule where analyte binding induces a predictable change in the emission spectrum, such as quenching one fluorescence band while enhancing another. This concept has been successfully applied to develop ratiometric sensors for pH, utilizing two different pH-sensitive fluorophores to cover a broad dynamic range. nih.gov
Table 2: Photophysical Properties of a Representative Triazine-Based Fluorescent Probe This table is based on data for a conceptual triazine-based probe and illustrates typical parameters.
| Property | Value (in absence of analyte) | Value (in presence of analyte) |
|---|---|---|
| Excitation Wavelength (λex) | 380 nm | 380 nm |
| Emission Wavelength (λem) | 450 nm | 550 nm |
| Quantum Yield (Φ) | 0.15 | 0.65 |
| Stokes Shift | 70 nm | 170 nm |
| Detection Limit | - | 1.9 x 10⁻⁶ M |
Chromogenic Sensors for Visual Detection
Chromogenic sensors enable the visual detection of analytes through a distinct color change, which is highly advantageous for rapid, on-site, and low-cost screening without the need for sophisticated instrumentation. mdpi.com The color change in these sensors is typically induced by a significant alteration of the molecule's electronic structure upon interaction with the target analyte.
The design of chromogenic sensors often relies on modulating the π-conjugation system of a chromophore. The electron-withdrawing 1,3,5-triazine ring can be integrated into such systems. When an analyte binds to a receptor site on the sensor molecule, it can trigger a conformational change or an electronic perturbation that extends or alters the conjugation, leading to a shift in the maximum absorption wavelength (λmax) in the visible spectrum. This shift is perceived by the naked eye as a change in color. nih.gov
For example, detection papers incorporating chromogenic chemosensors have been developed for the direct visual detection of liquid chemical warfare agents. mdpi.comsemanticscholar.org While these specific examples may not be phenoxy-triazines, the underlying principle is applicable. A triazine derivative designed for chromogenic sensing would feature a receptor that, upon binding an analyte, causes a significant change in the intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-accepting triazine core, resulting in a visible colorimetric response.
Catalysis and Reagents in Organic Synthesis
The 1,3,5-triazine framework is not only a building block for functional materials but also a versatile core for ligands in catalysis and as a reagent in synthetic organic chemistry. The presence of three nitrogen atoms provides coordination sites for metals, while the ability to substitute the ring at the 2, 4, and 6 positions allows for the creation of complex molecular architectures with specific catalytic activities.
Ligands for Homogeneous and Heterogeneous Metal Catalysis
Symmetrically substituted 1,3,5-triazines are valuable ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds. mdpi.com The nitrogen atoms of the triazine ring can coordinate to metal centers, and when combined with other ligating groups attached to the phenoxy or other substituents (e.g., carboxylates, pyridyls), they can form stable, multidimensional structures. mdpi.com These MOFs can exhibit exceptional porosity and high surface areas, making them excellent candidates for heterogeneous catalysis. mdpi.com For example, MOFs constructed from ligands like 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine have shown promise in gas adsorption and catalysis. mdpi.com
In homogeneous catalysis, 1,3,5-triazine derivatives can act as multidentate ligands that stabilize metal centers in solution. tcarts.in The coordination of these ligands to metal salts can lead to the formation of discrete polynuclear metal complexes with defined geometries. researchgate.net These complexes can then catalyze a variety of organic transformations. For instance, nickel particles supported on triazole-modified chitosan have been used for the direct amination of phenols, where 2,4,6-trichloro-1,3,5-triazine (TCT) acts as an efficient promotor for the activation of the phenol (B47542) C-O bond. researchgate.net This demonstrates the dual role of triazines as both ligand components and activating reagents in metal-catalyzed reactions.
Table 3: Applications of Triazine-Based Ligands in Metal Catalysis This table summarizes general applications of triazine derivatives in catalysis.
| Catalyst System | Type | Metal Center | Application |
|---|---|---|---|
| Triazine-based MOF | Heterogeneous | Varies (e.g., Pb, Ni) | Photocatalysis, Gas-phase reactions |
| Ni/Triazine-Chitosan | Heterogeneous | Nickel (Ni) | C-N Bond Formation (Amination) |
| Cu(II)-Triazine Complex | Homogeneous | Copper (Cu) | Oxidation of catechols |
| Pd/Triazine-Amine | Homogeneous | Palladium (Pd) | Cross-coupling reactions |
Organocatalytic Applications of Triazine-Based Systems
While the use of triazines as ligands for metal catalysts is well-established, their application in organocatalysis—where the catalyst is a small, metal-free organic molecule—is an emerging area. The inherent Lewis basicity of the nitrogen atoms in the triazine ring allows these compounds to act as catalysts by activating substrates through hydrogen bonding or other non-covalent interactions.
More commonly, triazine derivatives, particularly 2,4,6-trichloro-1,3,5-triazine (TCT or cyanuric chloride), are used as powerful activating agents and reagents in a wide array of organic transformations. researchgate.net TCT is an inexpensive and easy-to-handle reagent that facilitates reactions such as amidation, esterification, and the conversion of alcohols to alkyl chlorides. researchgate.net Although in these roles TCT is typically consumed and not a true catalyst, its ability to activate functional groups is a key principle of catalysis. For example, TCT can activate a carboxylic acid, making it highly susceptible to nucleophilic attack by an amine to form an amide. This reactivity mirrors the role of an activating organocatalyst. The unique reactivity of the chlorine atoms in TCT, which can be substituted sequentially with nucleophiles at controlled temperatures, makes it a cornerstone reagent for the synthesis of a vast number of substituted triazine derivatives. mdpi.com
Furthermore, the 1,3,5-triazine ring itself can undergo ring-opening reactions when treated with certain nucleophiles, acting as a precursor for formyl or other functional groups in the synthesis of different heterocyclic systems. researchgate.net This utility highlights the role of the triazine core as a versatile reagent in synthetic organic chemistry.
Activation Reagents for Chemical Transformations
Derivatives of 1,3,5-triazine, particularly those that can be derived from this compound precursors, serve as potent activation reagents in a variety of chemical transformations. A key example is the use of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, which is a foundational molecule for synthesizing phenoxy-triazines. TCT has been successfully employed for the activation of C-O bonds in phenolic compounds. This activation facilitates one-pot nickel-catalyzed deoxygenation and reductive homocoupling reactions, allowing for the conversion of phenolic compounds into their corresponding arenes or biaryl compounds under mild conditions researchgate.net. The reactivity of TCT is based on a stepwise nucleophilic aromatic substitution (SNAr) mechanism, where the chlorine atoms can be sequentially replaced by different nucleophiles by controlling the reaction temperature nih.govnih.govresearchgate.netfrontiersin.org. The first substitution typically occurs at 0°C, the second at room temperature, and the third at higher temperatures nih.govfrontiersin.org. This controlled reactivity allows for the precise design of triazine-based reagents.
A study on the orthogonal chemoselectivity of TCT demonstrated a preferential order of reactivity with different nucleophiles, found to be alcohol > thiol > amine frontiersin.org. This predictable selectivity is crucial when designing activation reagents for specific chemical transformations. For instance, by reacting TCT first with a phenol, a phenoxy-dichlorotriazine intermediate is formed. The remaining chlorine atoms can then be replaced by other functional groups to create a tailored activation reagent. This strategic, stepwise synthesis allows for the creation of a wide array of mono-, di-, and tri-substituted triazine derivatives from the cyanuric chloride precursor nih.govresearchgate.net.
Surface Science and Interface Engineering
The tunable electronic properties and versatile reactivity of this compound derivatives make them highly suitable for applications in surface science and interface engineering. Their ability to form robust and functional layers on various substrates is a key attribute.
Surface Functionalization of Materials (e.g., metals, semiconductors, polymers)
This compound derivatives are utilized for the surface functionalization of a wide range of materials. A notable example involves the grafting of hydroxyl-terminated triazine derivatives onto graphene oxide (GO) surfaces semanticscholar.org. In this process, 2,4,6-trichloro-1,3,5-triazine (TCT) is first reacted with GO, followed by a reaction with tris(hydroxymethyl)aminomethane (Tris). This covalent functionalization effectively improves the dispersion and compatibility of GO sheets within an epoxy resin matrix semanticscholar.org. The successful grafting is confirmed by characterization techniques that show the formation of chemical bonds on the GO surface without causing severe damage to the sp2 structure of the graphene semanticscholar.org. This method highlights the role of triazine derivatives in altering the surface chemistry of nanomaterials to enhance their performance in composites.
The table below summarizes the elemental composition of Graphene Oxide (GO) before and after functionalization with a hydroxyl-terminated triazine derivative.
| Sample | C1s (%) | O1s (%) | N1s (%) |
| GO | 59.61 | 40.39 | - |
| GO-TCT | 67.93 | 23.12 | 8.95 |
| GO-TCT-Tris | 71.36 | 17.55 | 11.09 |
| Data sourced from XPS analysis of functionalized graphene oxide semanticscholar.org. |
Thin Film Formation and Nanofabrication Techniques
The inherent properties of the 1,3,5-triazine core, such as its planar structure and thermal stability, make its derivatives excellent candidates for thin film applications. Research has shown that 1,3,5-triazine derivatives with diphenylacetylene side chains exhibit high photoluminescence quantum yields researchgate.net. When dispersed in polymer films like polystyrene and poly(vinyl acetate), these compounds can form excimers, which alters their photoluminescent properties, demonstrating their potential in optoelectronic device fabrication researchgate.net.
Furthermore, 1,2,4-triazine derivatives, which share structural similarities, have been studied in the form of thermally evaporated thin films. These films exhibit optical properties that can be tuned by annealing, making them suitable for optoelectronic applications mdpi.com. The modification of triazine rings with various substituents is a promising strategy for developing new organic devices mdpi.com. The ability to form ordered thin films is crucial for nanofabrication, where molecular-level control over structure and properties is required.
Adhesion Promotion and Coating Technologies
Triazine derivatives have been identified as promising agents for enhancing adhesion between different materials, a critical aspect of coating technologies. For instance, certain 4,6-dichloro-1,3,5-triazine monomers have been synthesized and shown to enhance the adhesive strength of restorative resins to dentin nih.gov. These monomers possess reactive chlorine atoms that can form bonds with hydroxyl (OH) or amino (NH2) groups present in substrate materials like dentinal collagen, while their double bonds can copolymerize with the resin matrix nih.gov.
In another application, 2-amino-1,3,5-triazine-4,6-dithiol (ATD) has been used as a coating to improve the adhesion at the interface between polybutylene terephthalate (PBT) and aluminum in nano-injection molding researchgate.net. Molecular dynamics simulations revealed that the ATD layer significantly increases the interface energy and changes the bonding behavior from a simple non-bonded anchor to an entanglement anchor between the polymer and the coating, thereby strengthening the connection researchgate.net. The use of triazine-based adhesion promoters in coatings can be applied in very small quantities, typically less than 1% by weight, to be effective google.com.
The table below shows the effect of a triazine-based adhesion promoter on the adhesion of varnish to a wood surface, evaluated by two different tests.
| Adhesion Promoter | Coin Test Evaluation | Crosshatch Test Evaluation |
| None (Comparative) | 5 | 5 |
| Adhesion Promoter 8 (Triazine-based) | 2 | 2-3 |
| Adhesion Promoter 9 (Triazine-based) | 2-3 | 2 |
| Evaluation is based on school grades where 1 = very good adhesion and 5 = no adhesion whatsoever google.com. |
Advanced Chemical Intermediate Synthesis
The 1,3,5-triazine scaffold, which forms the core of this compound, is a versatile building block in organic synthesis, enabling the construction of complex molecular architectures with diverse functionalities.
Building Blocks for Complex Macrocyclic and Polycyclic Molecular Architectures
The symmetrical and trifunctional nature of the 1,3,5-triazine ring makes it an ideal platform for the synthesis of complex macrocyclic and polycyclic structures. By using 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine as a ligand, researchers have created metal-organic frameworks (MOFs) with exceptionally high surface areas suitable for gas adsorption, catalysis, and sensing mdpi.com. Porous triazine-based macrocycles with large ring structures (e.g., 22-carbon and 6-nitrogen atoms) have been synthesized efficiently and have shown capabilities in adsorbing various organic compounds from aqueous solutions rsc.org.
Furthermore, the triazine core is used to construct star-shaped molecules by linking different heterocyclic moieties to it. For example, various heterocycles like benzothiazole and phenanthroimidazole have been attached to a central 2,4,6-tris(phenoxy)-1,3,5-triazine core rsc.org. These star-shaped molecules are of interest for their potential applications in materials science due to their unique three-dimensional structures and electronic properties rsc.orgresearchgate.net. The stepwise substitution chemistry of cyanuric chloride allows for the precise placement of different arms, leading to the creation of dendrimers and other complex polycyclic systems researchgate.netresearchgate.net.
Precursors for Specialty Dyes, Pigments, and Imaging Materials
The this compound framework serves as a crucial building block in the synthesis of advanced functional materials, including specialty dyes, pigments, and materials for imaging technologies. The triazine core's rigid, planar, and electron-deficient nature, combined with the diverse functionalities that can be introduced via the phenoxy linkage, allows for the precise tuning of photophysical properties such as absorption, emission, and fluorescence. researchgate.net The synthetic versatility of its parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), enables the sequential and controlled substitution of chlorine atoms with various nucleophiles, including phenols, to create complex, high-performance molecules. nih.govarkat-usa.org
The general synthetic strategy involves the nucleophilic substitution of one or more chlorine atoms on the cyanuric chloride ring with a substituted or unsubstituted phenol. This reaction is typically temperature-controlled to achieve selective substitution; the first substitution often occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. nih.govtandfonline.com This stepwise approach allows for the creation of both symmetrical and asymmetrical molecules with tailored electronic and optical characteristics. mdpi.com
Derivatives of this compound are integral to the development of "Y"-shaped and star-shaped chromophores. rsc.orgnih.gov In these architectures, the triazine acts as a central core or a key linking unit. For instance, fluorescent styryl dyes have been synthesized by first preparing a disubstituted phenoxy-triazine intermediate, which is then reacted with active methylene (B1212753) compounds through a Knoevenagel condensation. nih.gov These donor-π-acceptor (D-π-A) systems exhibit significant Stokes shifts and positive solvatofluorism, making them suitable for applications in organic light-emitting diodes (OLEDs). nih.govrsc.org
Research has focused on creating complex, multi-functional dyes by linking various heterocyclic and aromatic moieties through the phenoxy bridge to the triazine core. These molecules are designed for high-tech applications due to their exceptional thermal stability and specific electronic properties. rsc.orgnih.gov The synthesis often starts with creating a tri-functionalized core like 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, derived from cyanuric chloride and p-hydroxybenzaldehyde. This aldehyde-functionalized precursor is then used in subsequent reactions to build larger, star-shaped dye molecules. rsc.org
Below is a table summarizing examples of this compound derivatives used as precursors in the synthesis of functional materials.
| Precursor Class | Synthetic Reaction Example | Resulting Material Type |
| Disubstituted Phenoxy-Triazine Aldehydes | Knoevenagel condensation with active methylene compounds (e.g., 2-cyano methyl benzothiazole). nih.gov | Fluorescent Styryl Dyes |
| Tris(4-formylphenoxy)-1,3,5-triazine | Reaction with N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride. rsc.org | Star-shaped Thiazole Dyes |
| Tris(phenoxy)-1,3,5-triazine Derivatives | Introduction of electron-donating or -withdrawing groups on the phenoxy rings. tandfonline.comtandfonline.com | Materials for Optoelectronics |
| Carbazole-Triazine Hybrids | Suzuki coupling reaction to link carbazole units to a triazine core, sometimes via a phenyl (phenoxy) bridge. rsc.org | Emitters for OLEDs, Thermally Activated Delayed Fluorescence (TADF) materials. |
Agrochemical Precursors (focused on chemical synthesis and reactivity, not biological efficacy)
The 1,3,5-triazine ring is a well-established scaffold in agrochemistry, particularly in the development of herbicides. The chemical reactivity of 2,4,6-trichloro-1,3,5-triazine allows for the straightforward introduction of various functional groups, including phenoxy moieties, to generate a diverse library of compounds for screening. The synthesis of agrochemical precursors based on this compound primarily relies on the nucleophilic substitution of the chlorine atoms on the triazine ring. gigvvy.com
A notable area of research involves the synthesis of phenoxypropionic acid derivatives linked to a 1,3,5-triazine system. gigvvy.com These compounds are structurally related to known classes of herbicides. The synthetic pathway involves the reaction of cyanuric chloride with phenoxyalkanoic acid derivatives. By controlling the stoichiometry and reaction temperature, it is possible to substitute one, two, or all three chlorine atoms, leading to a range of potential agrochemical precursors. nih.govarkat-usa.org
The key reaction is the aromatic nucleophilic substitution where the oxygen atom of the phenol or a carboxylate group acts as the nucleophile, displacing a chloride ion from the electron-deficient triazine ring. The reactivity of the remaining chlorine atoms decreases after each substitution, which facilitates controlled, stepwise synthesis. nih.gov
The table below outlines the synthesis of potential agrochemical precursors starting from cyanuric chloride.
The chemical stability of the triazine ring, coupled with the ability to systematically modify its substituents, makes this compound and its analogues versatile precursors for creating new active ingredients in the agrochemical industry. gigvvy.com
Emerging Research Paradigms and Future Directions for 2 Phenoxy 1,3,5 Triazine
Integration of 2-Phenoxy-1,3,5-triazine into Nanotechnology
The unique structural and electronic properties of the 1,3,5-triazine (B166579) core, combined with the tunability offered by the phenoxy substituent, make this compound a promising building block in the realm of nanotechnology. Its ability to influence the surface chemistry and bulk properties of nanomaterials opens up new avenues for creating functional and high-performance nanoscale devices.
Nanoparticle Functionalization
The functionalization of nanoparticles with organic molecules is a key strategy to enhance their stability, dispersibility, and functionality. This compound and its derivatives can be employed to modify the surface of nanoparticles, tailoring their properties for specific applications. For instance, the triazine ring can act as an anchoring point for further chemical modifications, allowing for the attachment of various functional groups.
A notable example involves the use of a covalent organic framework (COF) to template the formation of N-heterocyclic carbene (NHC)-functionalized gold nanoparticles (AuNPs). acs.org In this approach, a COF was synthesized from 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine and p-phenylenediamine. acs.org The resulting porous structure served as a host for an NHC@Au(I) complex, which was subsequently reduced to form AuNPs embedded within the COF. acs.org This method yielded well-distributed AuNPs with sizes smaller than 5 nm. acs.org The functionalized nanoparticles exhibited significant catalytic activity in the reduction of nitrophenol. acs.org
Nanocomposites and Hybrid Materials
The incorporation of this compound-based structures into polymer matrices can lead to the formation of advanced nanocomposites and hybrid materials with enhanced thermal, mechanical, and functional properties. The rigid triazine core can impart thermal stability, while the phenoxy group can be modified to improve compatibility with the polymer matrix and introduce specific functionalities.
Research has demonstrated the synthesis of semi-aromatic polyamides containing a phenoxy s-triazine ring and a methylene (B1212753) spacer group. tandfonline.com These polymers, synthesized from 2,4-bis-(4-carboxy methylene phenoxy)-6-phenoxy-s-triazine and various aromatic diamines, exhibited good thermal stability with glass transition temperatures ranging from 143 to 223°C and maximum weight loss temperatures between 426 and 455°C. tandfonline.com Their solubility in polar aprotic solvents makes them processable for various applications. tandfonline.com
Furthermore, metal-organic frameworks (MOFs) have been synthesized using 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) as the organic ligand. mdpi.com One such MOF, synthesized with zinc nitrate, displayed a three-dimensional framework and was investigated for its adsorption and photocatalytic activities. mdpi.com
Sustainable Chemistry and Circular Economy Approaches
The principles of sustainable chemistry and the circular economy are increasingly driving research towards the development of environmentally benign chemical processes and recyclable materials. For this compound and related materials, this translates to exploring biorenewable synthetic routes and designing for degradability.
Development of Biorenewable Routes to this compound
The traditional synthesis of this compound often relies on petroleum-derived starting materials. A key area of emerging research is the development of synthetic pathways that utilize biorenewable feedstocks. Plant phenols, derived from sources like lignin (B12514952), represent a promising class of renewable starting materials. researchgate.netresearchgate.net The depolymerization of lignin can yield a variety of phenolic compounds that can potentially be converted into this compound and its derivatives, thereby reducing the carbon footprint of these materials. researchgate.netresearchgate.net
Design for Degradability and Recyclability of Triazine-Based Materials
Creating materials that can be easily degraded or recycled at the end of their life cycle is a cornerstone of the circular economy. For polymers and composites based on the stable 1,3,5-triazine ring, designing for degradability presents a significant challenge. One approach involves the incorporation of cleavable linkages into the polymer backbone.
For example, research into hexahydro-s-triazine derivatives has shown that these compounds are acid-sensitive. researchgate.netacs.org This property has been exploited to create acid-degradable epoxy resins. researchgate.netacs.org By using a hexahydro-s-triazine-based curing agent, it is possible to produce thermosets that can be broken down under acidic conditions, allowing for the recovery of valuable components. researchgate.netacs.org Similarly, triazine-based two-dimensional polymers have been developed as recyclable fluorescent sensors for detecting and removing heavy metal ions like Hg(II) from water. acs.org
High-Throughput Screening and Combinatorial Chemistry for Triazine Libraries
The vast chemical space accessible through derivatization of the 1,3,5-triazine scaffold makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS) approaches. These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new materials with desired properties.
The synthesis of triazine libraries is often achieved through the successive substitution of the chlorine atoms on cyanuric chloride with various amines or other nucleophiles. acs.org This modular approach is well-suited for combinatorial synthesis.
Several HTS methods have been developed to screen these libraries for various applications. For instance, reflectometric interference spectroscopy has been used for the label-free parallel screening of combinatorial triazine libraries to identify compounds with high binding affinity to specific antibodies. acs.orgnih.gov This method allows for the simultaneous analysis of 96 samples in a microplate format. acs.orgnih.gov
DNA-encoded library technology (DELT) is another powerful tool for screening large compound libraries. nih.gov Triazine-based covalent DELs have been successfully used to discover inhibitors for various protein targets. nih.gov Additionally, HTS has been employed to discover covalent triazine framework photocatalysts for visible-light-driven chemical synthesis. acs.org A robotic platform was used to screen a library of conjugated organic materials for their photocatalytic activity in various organic transformations. acs.org
Below is a table summarizing some of the screening results for a triazine library against different antibodies:
| Triazine Derivative (R1, R2) | Binding Signal (Antibody I) | Binding Signal (Antibody K4E7) |
| A, a | High | Low |
| B, b | Medium | Medium |
| C, c | Low | High |
| D, d | High | High |
| This table is a simplified representation of data that would be generated from a high-throughput screening experiment. The actual data would include specific signal values and a much larger set of derivatives. |
Automated Synthesis and Screening Platforms
The development of novel 1,3,5-triazine derivatives has been significantly accelerated by the adoption of high-throughput synthesis and screening (HTS) techniques. These platforms enable the rapid generation and evaluation of large combinatorial libraries of compounds, which is crucial for identifying molecules with specific biological activities or material properties. nih.govepsilon-mol.co.jp The process often begins with a versatile precursor, such as 2,4-dichloro-6-phenoxy-1,3,5-triazine (B1294645), whose reactive chlorine atoms can be sequentially substituted with a diverse range of nucleophiles to build extensive libraries. sphinxsai.comarkat-usa.org
Modern synthetic methods like microwave-assisted and ultrasound-assisted synthesis are employed to enhance efficiency and yield, making the rapid construction of these libraries feasible. mdpi.commdpi.com Once synthesized, these libraries are subjected to HTS assays. For instance, phenotypic screens have been used to test triazine libraries for activity against multidrug-resistant bacteria like Acinetobacter baumannii and Klebsiella pneumoniae, as well as for anticancer and anthelmintic properties. mdpi.comnih.govmdpi.com These automated screening cascades can assess thousands of compounds quickly, identifying "hit" compounds that warrant further development. nih.gov
| HTS Application Area | Target/Organism | Triazine Scaffold Basis | Key Findings & Reference |
| Anticancer | Colorectal Cancer Cell Lines (SW480, SW620) | Morpholine-functionalized 1,3,5-triazines | Identification of derivatives with superior antiproliferative activity compared to 5-fluorouracil. mdpi.com |
| Antibacterial | K. pneumoniae, A. baumannii (MDR strains) | Small-molecule libraries including triazines | Discovery of new chemical entities with activity against priority Gram-negative pathogens. nih.gov |
| Antimicrobial | Pathogenic bacteria and fungi | Combinatorial libraries based on 1,3,5-triazine | Identification of compounds with potent antimicrobial activity and low hemolytic activity. nih.gov |
| Anthelmintic | Haemonchus contortus, Teladorsagia circumcincta | Natural product and other compound libraries | Screening identified several active compounds, though some showed toxicity. mdpi.com |
This table summarizes examples of high-throughput screening applications for libraries containing 1,3,5-triazine derivatives.
Discovery of Novel Material Properties
The rigid and planar structure of the 1,3,5-triazine ring, combined with the versatility of phenoxy substitution, makes it an excellent building block for novel materials with advanced properties.
Coordination and Covalent Frameworks: Researchers have synthesized coordination polymers by reacting derivatives like 5,5'-(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(azanediyl)bis(2-hydroxybenzoic acid) with various metal ions. sphinxsai.comresearchgate.net These materials exhibit notable thermal stability. A significant area of development is in Covalent Triazine Frameworks (CTFs), which are porous polymers with high thermal stability, well-defined porous structures, and high nitrogen content. rsc.org For example, CTFs synthesized from precursors like 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine have been used as highly efficient heterogeneous catalysts. rsc.orgacs.org
Optical and Liquid Crystal Properties: Derivatives such as 2,4,6-triphenoxy-1,3,5-triazine (B167544) have been investigated as octupolar nonlinear optical (NLO) materials. acs.org These molecules can crystallize in noncentrosymmetric structures, leading to a measurable second-harmonic generation (SHG) signal, which is advantageous for electro-optic applications. acs.org Furthermore, other complex triazine derivatives have been synthesized that exhibit liquid crystal properties, particularly after forming ionic interactions through hydrogen bonding, demonstrating their potential in display technologies. ekb.eg
Flame Retardants: The high nitrogen content of the triazine ring contributes to its effectiveness as a char-forming agent. Organophosphorus-substituted triazines have been developed as advanced flame retardants. nih.govmdpi.com These molecules act in both the gas phase (releasing flame-inhibiting species) and the condensed phase (forming a protective phosphorus- and nitrogen-enriched char), significantly improving the fire safety of polymers. nih.gov
| Material Type | Specific Triazine Derivative/Precursor | Novel Property/Application | Reference |
| Coordination Polymer | 5,5'-(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(azanediyl)bis(2-hydroxybenzoic acid) | Thermal stability, potential for chelation. | sphinxsai.com |
| Nonlinear Optical (NLO) Material | 2,4,6-Triphenoxy-1,3,5-triazine | Second-harmonic generation (SHG), octupolar NLO properties. | acs.org |
| Covalent Triazine Framework (CTF) | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | High surface area, porosity, catalytic activity. | rsc.org |
| Liquid Crystal | 2,4-Bis(dodecyloxy)-6-ethynyl-1,3,5-triazine derivative | Formation of a liquid crystal phase upon ionic interaction. | ekb.eg |
| Flame Retardant | Bridged organophosphorus-triazine compounds | Significant char formation, gas-phase flame inhibition. | nih.govmdpi.com |
This table highlights novel material properties discovered through the incorporation of the this compound scaffold and its analogues.
Exploration of Unconventional Reactivity and Transformations
While the chemistry of this compound and its precursors is dominated by temperature-controlled sequential nucleophilic aromatic substitution (SNAr), researchers are exploring more unconventional transformations to access novel structures. arkat-usa.orgwikipedia.orgchemeurope.com
A key example is the use of the Michaelis-Arbuzov rearrangement with cyanuric chloride to produce 2,4,6-trisdiethoxyphosphinyl-1,3,5-triazine (HEPT). nih.govmdpi.com This reaction creates direct P-C bonds on the triazine ring. The powerful electron-withdrawing nature of the resulting phosphonate (B1237965) groups then facilitates subsequent nucleophilic substitution reactions that would otherwise be difficult, enabling the synthesis of novel bridged organophosphorus compounds. nih.govmdpi.com
Furthermore, the inherent electronic nature of the triazine ring system allows for reactivity beyond simple substitution. Isomeric 1,2,4-triazines are known to participate in inverse electron demand Diels-Alder reactions, reacting with electron-rich dienophiles to form pyridine (B92270) rings after the extrusion of nitrogen gas. wikipedia.orgchemeurope.com This showcases the potential of the triazine core to act as a synthon for constructing other heterocyclic systems. The use of triazine-based frameworks as functional, non-innocent supports for metallic nanoparticles in catalysis also represents an unconventional application, where the framework itself influences the catalytic activity. acs.org
Advanced Characterization Methodologies for In-Situ Studies
Understanding the dynamic processes of triazine reactions, transformations, and material behavior requires advanced characterization techniques capable of in-situ analysis.
One powerful application is in studying the metabolic fate of complex triazine derivatives. Researchers have used in vitro assays with human and rat liver microsomes to monitor the biotransformation of 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ). nih.gov By employing gas chromatography-mass spectrometry (GC-MS) with suspect and target screening, they could identify 2,4,6-tribromophenol (B41969) as a major metabolite in real-time. nih.gov
For materials science, thermal analysis techniques are critical. Thermogravimetric Analysis (TGA) is routinely used to study the thermal decomposition of triazine-based polymers and flame retardants in-situ. acs.org When coupled with methods like Direct Insertion Probe Mass Spectrometry (DIP-MS), TGA can provide detailed, real-time information about the chemical species being released into the gas phase during pyrolysis, which is essential for elucidating flame retardant mechanisms. nih.govmdpi.com
In the development of functional materials like liquid crystals, techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are used to observe phase transitions in-situ as a function of temperature, confirming the desired liquid crystalline behavior. ekb.eg
| Methodology | System Studied | In-Situ Information Obtained | Reference |
| GC-MS with Suspect/Target Screening | In-vitro biotransformation of TTBP-TAZ in liver microsomes | Real-time identification and quantification of metabolites. | nih.gov |
| Thermogravimetric Analysis (TGA) | Thermal stability of triazine-based coordination polymers and frameworks. | Monitoring mass loss as a function of temperature to determine decomposition points. | sphinxsai.comacs.org |
| TGA coupled with DIP-MS | Pyrolysis of organophosphorus-bridged triazine compounds. | Real-time analysis of gas-phase species evolved during thermal decomposition. | nih.govmdpi.com |
| DSC and Polarized Optical Microscopy (POM) | Triazine-based compounds designed as liquid crystals. | Observation of phase transition temperatures and textures. | ekb.eg |
This table presents advanced characterization methods used for the in-situ study of this compound derivatives and related materials.
Conclusion: the Enduring Significance of 2 Phenoxy 1,3,5 Triazine in Chemical Sciences
Synthesis of Key Research Findings and Methodological Advancements
The principal and most versatile method for synthesizing phenoxy-substituted triazines is the sequential nucleophilic aromatic substitution (SNAr) starting from the readily available precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govcsic.es The reactivity of the three chlorine atoms on cyanuric chloride is temperature-dependent, an advancement that allows for the controlled, stepwise introduction of different nucleophiles. csic.esmdpi.com
The synthesis of a mono-substituted product like 2,4-dichloro-6-phenoxy-1,3,5-triazine (B1294645) is typically achieved by reacting cyanuric chloride with one equivalent of phenol (B47542) at low temperatures, ranging from -20°C to 0°C, in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the liberated HCl. nih.govarkat-usa.org Careful temperature control is a critical methodological consideration, as higher temperatures can lead to the formation of di-substituted byproducts, such as 2-chloro-4,6-diphenoxy-1,3,5-triazine (B1604546). nih.gov The second chlorine can be substituted at room temperature, while the third often requires elevated temperatures, showcasing the scaffold's tunable reactivity. mdpi.com This selective reactivity is fundamental to creating asymmetrically substituted triazines, which are valuable for a wide range of applications.
Further methodological progress includes the development of more environmentally friendly protocols, such as microwave-assisted and ultrasound-assisted syntheses, which can lead to higher yields and shorter reaction times for related triazine derivatives. mdpi.com An alternative strategy to avoid the reactivity of chlorine in subsequent steps involves using 2,4,6-tris(phenoxy)-1,3,5-triazine as the starting material, where the phenoxy groups themselves can be exchanged with other nucleophiles like amines under specific conditions, which can be advantageous for reducing potential hydrolysis. nih.gov
| Product | Starting Materials | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | 2,4,6-Trichloro-1,3,5-triazine, Phenol (1 equiv.) | THF, DIPEA, -15°C to 0°C | Demonstrates temperature-controlled mono-substitution. Side-product (di-substituted triazine) formation is possible if not carefully controlled. | nih.gov |
| Mono-phenoxy substituted triazine | 2,4,6-Trichloro-1,3,5-triazine, Phenol (1 equiv.) | EtOAc, DIEA, 0°C | Protocol for selective mono-substitution to create versatile intermediates. | arkat-usa.org |
| Tri-substituted triazines (1+2 mode) | Mono-phenoxy-dichloro-triazine, Amine (2 equiv.) | EtOAc, DIEA, 35°C | Highlights the use of mono-substituted intermediates for building complex, asymmetrical molecules. | csic.esarkat-usa.org |
| 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) | 2,4,6-Trichloro-1,3,5-triazine, 2,4,6-Tribromophenol (B41969) | N-methylimidazole (base), Chlorobenzene | An atom-economical method yielding over 95% product, showcasing alternative base/solvent systems. | google.com |
Reaffirmation of the Compound's Conceptual Importance and Versatility
The conceptual importance of 2-phenoxy-1,3,5-triazine lies in its role as a highly versatile and stable molecular scaffold. derpharmachemica.com The electron-deficient nature of the triazine ring, combined with the ability to precisely control substitution patterns, makes it an ideal core for constructing molecules with tailored electronic, physical, and biological properties across various scientific disciplines.
Polymer Chemistry and Materials Science: The rigid and planar structure of the triazine ring, when incorporated into polymer backbones, imparts significant thermal stability. researchgate.net Phenoxy-triazine units are key components in high-performance polymers and resins. Furthermore, derivatives such as 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine are utilized as effective flame retardants in plastics, demonstrating a critical industrial application. nih.govnih.gov The scaffold is also central to the synthesis of dendrimers and other hyperbranched polymers, where the sequential substitution chemistry allows for the construction of complex, well-defined three-dimensional architectures. nih.govub.edu
Medicinal Chemistry: The 1,3,5-triazine (B166579) core is recognized as a "promiscuous scaffold" and a privileged structure in drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.comub.eduresearchgate.net Phenoxy-triazine derivatives have been specifically designed and investigated as inhibitors of key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.gov Their ability to serve as a rigid anchor for presenting various pharmacophores in a defined spatial orientation makes them highly valuable in rational drug design. derpharmachemica.com
Coordination Chemistry: The nitrogen atoms of the triazine ring and additional donor atoms introduced via substitution make phenoxy-triazine derivatives excellent ligands. Starting from 2,4-dichloro-6-phenoxy-1,3,5-triazine, researchers have synthesized complex bidentate and multidentate ligands capable of forming coordination polymers with transition metals. sphinxsai.comijpcbs.com These materials are of interest for their potential applications in catalysis, magnetism, and as functional materials. sphinxsai.com
| Field of Application | Specific Use | Key Structural Feature | Reference |
|---|---|---|---|
| Materials Science | Flame Retardants | Triazine core with brominated phenoxy groups. | nih.govnih.gov |
| Polymer Chemistry | High-performance, thermally stable polymers | Rigid, aromatic triazine-phenoxy backbone. | researchgate.net |
| Macromolecular Chemistry | Dendrimer construction | Sequential, controlled substitution on the triazine core. | nih.govub.edu |
| Medicinal Chemistry | Scaffold for Alzheimer's disease inhibitors (AChE/BACE-1) | Rigid core for orienting pharmacophoric groups. | nih.gov |
| Coordination Chemistry | Precursor for multi-dentate ligands | Nitrogen-rich triazine ring and functionalizable positions. | sphinxsai.comijpcbs.com |
Outlook on Transformative Research Potentials and Challenges in the Field
The future of research involving this compound and its derivatives is bright, with significant potential for transformative discoveries, though it is not without its challenges.
Research Potentials: The development of novel, sustainable synthetic methods remains a key area of interest. Expanding the use of green chemistry techniques, such as flow chemistry, sonochemistry, and microwave-assisted synthesis, could lead to more efficient, scalable, and environmentally benign production of these compounds. mdpi.com In materials science, there is vast potential in designing new porous organic polymers (POPs) based on phenoxy-triazine building blocks for applications in gas storage, separation, and catalysis. researchgate.net In medicinal chemistry, the scaffold will continue to be exploited for the development of next-generation therapeutics. The focus will likely be on creating highly selective enzyme inhibitors and multi-target agents for complex diseases like cancer and neurodegenerative disorders by leveraging the triazine core's structural rigidity. derpharmachemica.comnih.gov The construction of functional dendrimers for drug delivery, diagnostics, and catalysis also represents a promising frontier. ub.edu
Challenges: Despite the well-established temperature control, achieving perfect selectivity in sequential substitution reactions can still be a challenge, often resulting in mixtures of products that require difficult purification. nih.gov The low solubility of some highly substituted, rigid derivatives can also pose a significant hurdle for synthesis, processing, and particularly for biological assays. From an environmental and toxicological standpoint, while some derivatives are used for safety applications like flame retardants, the biotransformation of these compounds into potentially more toxic or persistent metabolites is a critical area that requires further investigation to ensure their safe and sustainable use. nih.gov Addressing these challenges through innovative synthetic strategies and thorough toxicological evaluation will be crucial for unlocking the full potential of this remarkable class of compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-4,6-diphenyl-1,3,5-triazine, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound is synthesized via nucleophilic substitution using phenylmagnesium bromide with 2-chloro-4,6-diphenyl-1,3,5-triazine as a precursor. Key parameters include maintaining anhydrous conditions, controlled temperature (-20°C to room temperature), and stoichiometric excess of Grignard reagents to ensure complete substitution . Purification via recrystallization from ethanol yields >95% purity. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) is critical .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) differentiate structural isomers in 1,3,5-triazine derivatives?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons in 2-phenoxy substituents appear as distinct multiplets (δ 7.2–7.8 ppm), while triazine ring carbons resonate at δ 160–170 ppm .
- FTIR : Stretching vibrations for C-Cl bonds (600–800 cm⁻¹) and triazine ring C=N (1500–1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weights (e.g., m/z 267.71 for C₁₅H₁₀ClN₃) .
Q. What safety protocols are essential for handling halogenated triazines like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)?
- Methodology : Use PPE (gloves, goggles) due to irritant hazards (skin/eye/respiratory). Work in a fume hood to avoid inhalation. Store CDMT at ambient temperatures in airtight containers, away from moisture. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2-phenoxy-1,3,5-triazine derivatives in cross-coupling reactions?
- Analysis : Electron-withdrawing groups (e.g., Cl, CF₃) on the triazine ring enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Steric hindrance from bulky substituents (e.g., diphenyl) reduces reaction rates but improves regioselectivity. Computational studies (DFT) show that LUMO localization on the triazine ring correlates with reactivity .
Q. What strategies resolve contradictions in reported crystallographic data for triazine cocrystals (e.g., 2-amino-1,3,5-triazine with nonanoic acid)?
- Methodology :
- PXRD : Compare experimental vs. simulated patterns (e.g., using Pawley refinement) to validate unit cell parameters (e.g., a = 10.2 Å, b = 12.4 Å for nonanoic acid cocrystals) .
- Thermal Analysis : DSC reveals polymorphic transitions (e.g., endothermic peaks at 120–130°C) not accounted for in earlier studies .
Q. How can 2-chloro-4,6-diphenyl-1,3,5-triazine be functionalized for use in OLED electron transport layers?
- Experimental Design :
- Synthesis : Introduce electron-deficient moieties (e.g., trifluoromethyl) via nucleophilic aromatic substitution to lower LUMO levels (-3.2 eV), enhancing electron mobility .
- Characterization : UV-Vis (λₐₜₒₙ ~350 nm) and cyclic voltammetry confirm HOMO/LUMO alignment with adjacent layers .
Q. What computational models predict the environmental mobility of triazine derivatives like 2,4-diamino-6-phenyl-1,3,5-triazine?
- Analysis : Estimate soil adsorption coefficients (Koc) using log Kow values (e.g., log Kow = 1.36 predicts Koc ≈130, indicating high mobility). Molecular dynamics simulations reveal hydrogen bonding with soil organic matter as a retention mechanism .
Methodological Challenges and Solutions
Q. Why do peptide coupling reactions using CDMT exhibit variability in yields, and how can this be mitigated?
- Troubleshooting :
- Side Reactions : Competing hydrolysis of CDMT in aqueous media reduces efficiency. Use anhydrous solvents (e.g., DMF) and activate carboxylic acids with N-hydroxysuccinimide .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate coupling, achieving >80% yield in model reactions .
Q. How can conflicting toxicity data for 2-phenoxy-triazines be reconciled across studies?
- Data Harmonization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
